molecular formula C8H8N2O2 B3390170 4-Cyclopropylpyrimidine-5-carboxylic acid CAS No. 954232-79-2

4-Cyclopropylpyrimidine-5-carboxylic acid

Cat. No.: B3390170
CAS No.: 954232-79-2
M. Wt: 164.16 g/mol
InChI Key: VEXMJAAOVBVENI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropylpyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Cyclopropylpyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclopropylpyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopropylpyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-8(12)6-3-9-4-10-7(6)5-1-2-5/h3-5H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXMJAAOVBVENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of 4-Cyclopropylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its molecular characteristics, a plausible synthetic route, its expected spectroscopic signature, and its potential applications, all grounded in established scientific principles.

Introduction: A Molecule of Interest in Modern Drug Discovery

4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid (CAS No: 914201-19-7) is a notable example of a "building block" molecule in medicinal chemistry.[1] Its structure is a carefully orchestrated combination of three key pharmacophoric elements: a pyrimidine core, a cyclopropyl group, and a trifluoromethyl moiety. The pyrimidine ring is a cornerstone of many biologically active compounds, including several approved drugs, due to its ability to participate in hydrogen bonding and other key interactions with biological targets.[2] The cyclopropyl group, a small, strained carbocycle, can enhance metabolic stability and binding affinity.[3] Finally, the trifluoromethyl group is a powerful modulator of physicochemical properties, often used to improve a drug candidate's metabolic stability, lipophilicity, and binding affinity.[4] The strategic combination of these three groups in a single molecule makes 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid a valuable starting point for the synthesis of novel therapeutic agents.

Molecular and Physicochemical Properties

A summary of the key molecular and physicochemical properties of 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is presented in the table below. It is important to note that while some properties are readily available from chemical suppliers, others, such as melting point and solubility, are not widely reported and should be determined experimentally.

PropertyValueSource
Molecular Formula C₉H₇F₃N₂O₂[1]
Molecular Weight 232.16 g/mol [1]
CAS Number 914201-19-7[1]
Appearance Solid (predicted)[1]
Melting Point Not reported
Solubility Not reported
pKa Not reported

Synthesis and Purification: A Plausible Approach

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of the Ethyl Ester Precursor

A common strategy for the synthesis of pyrimidine-5-carboxylic acids is to first prepare the corresponding ethyl ester, which can then be hydrolyzed in a subsequent step. The synthesis of ethyl 4-cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylate could be achieved via a condensation reaction.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine equimolar amounts of 2,2,2-trifluoroacetamidine hydrochloride and ethyl 2-(ethoxymethylidene)-3-cyclopropyl-3-oxopropanoate.

  • Solvent and Base: Suspend the reactants in a suitable solvent, such as ethanol. Add a non-nucleophilic base, for example, two equivalents of triethylamine, to neutralize the hydrochloride salt and facilitate the condensation.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield ethyl 4-cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylate.

Step 2: Hydrolysis to the Carboxylic Acid

  • Reaction Setup: Dissolve the purified ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add an excess of a strong base, such as lithium hydroxide or sodium hydroxide, and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3. This will precipitate the carboxylic acid.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid.

Disclaimer: This protocol is a hypothetical procedure based on general synthetic methods for similar compounds and has not been experimentally validated for this specific molecule. Appropriate safety precautions should be taken, and the reaction should be performed by a qualified chemist.

G cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis A Trifluoroacetamidine HCl C Condensation (Ethanol, Triethylamine, Reflux) A->C B Ethyl 2-(ethoxymethylidene)- 3-cyclopropyl-3-oxopropanoate B->C D Ethyl 4-cyclopropyl-2-(trifluoromethyl) -pyrimidine-5-carboxylate C->D E Hydrolysis (LiOH or NaOH, THF/Water) D->E F 4-Cyclopropyl-2-(trifluoromethyl) -pyrimidine-5-carboxylic acid E->F

Caption: A plausible two-step synthesis of the target compound.

Spectroscopic Characterization: An Expert's Perspective

While experimental spectra for 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid are not publicly available, its structure allows for a detailed prediction of its spectroscopic features.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the cyclopropyl and pyrimidine protons, as well as the carboxylic acid proton.

  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between 10-13 ppm. This signal would disappear upon the addition of D₂O due to proton exchange.

  • Pyrimidine Proton (-CH=): A singlet corresponding to the proton at the 6-position of the pyrimidine ring is expected, likely in the aromatic region (around 8.5-9.0 ppm).

  • Cyclopropyl Protons (-CH- and -CH₂-): The cyclopropyl group will present a more complex set of signals in the upfield region (typically 0.5-2.0 ppm). These will likely appear as multiplets due to geminal and vicinal coupling.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide valuable information about the carbon framework of the molecule.

  • Carbonyl Carbon (-COOH): A signal for the carboxylic acid carbonyl carbon is expected in the range of 165-185 ppm.

  • Pyrimidine Carbons: The carbon atoms of the pyrimidine ring will appear in the aromatic region (approximately 110-170 ppm). The carbon bearing the trifluoromethyl group will likely be a quartet due to coupling with the fluorine atoms.

  • Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will be observed as a quartet due to one-bond coupling with the three fluorine atoms. Its chemical shift will be in the region of 115-130 ppm.

  • Cyclopropyl Carbons: The methine and methylene carbons of the cyclopropyl group will resonate in the upfield region, typically between 5-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of the functional groups present.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[5]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band should appear between 1700-1725 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.[6]

  • C-F Stretches (Trifluoromethyl): Strong, characteristic absorption bands for the C-F stretching vibrations of the trifluoromethyl group are expected in the region of 1100-1300 cm⁻¹.

  • C-H Stretches (Cyclopropyl and Pyrimidine): C-H stretching vibrations for the pyrimidine ring will be observed just above 3000 cm⁻¹, while those for the cyclopropyl group will be slightly below 3000 cm⁻¹.[7]

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 232.16. Common fragmentation patterns for pyrimidine carboxylic acids often involve the loss of the carboxylic acid group (-COOH, 45 Da) or carbon dioxide (-CO₂, 44 Da).[8][9] Further fragmentation of the pyrimidine and cyclopropyl rings would also be expected.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid make it a highly attractive scaffold for the development of novel therapeutic agents.

  • Kinase Inhibitors: The pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. The substituents at the 2-, 4-, and 5-positions can be further modified to achieve selectivity and potency against specific kinase targets.

  • Antiviral and Anticancer Agents: Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antiviral and anticancer properties.[10] The trifluoromethyl group can enhance the cell permeability and metabolic stability of potential drug candidates, making them more effective in vivo.

  • Modulation of Physicochemical Properties: The cyclopropyl and trifluoromethyl groups offer medicinal chemists fine control over key drug-like properties such as lipophilicity, solubility, and metabolic stability. This allows for the optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic profiles.

G cluster_main Key Structural Features and Their Roles A 4-Cyclopropyl-2-(trifluoromethyl) -pyrimidine-5-carboxylic acid B Pyrimidine Core A->B H-Bonding, Scaffolding C Cyclopropyl Group A->C Metabolic Stability, Conformational Rigidity D Trifluoromethyl Group A->D Lipophilicity, Metabolic Stability E Carboxylic Acid A->E Solubility, Further Functionalization

Caption: The key pharmacophoric elements of the title compound.

Safety and Handling

Based on available safety data, 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is classified with the GHS07 pictogram, indicating that it may be harmful if swallowed and may cause skin irritation.[1] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is a valuable building block for medicinal chemistry and drug discovery. Its combination of a pyrimidine core with cyclopropyl and trifluoromethyl substituents provides a unique set of properties that can be exploited in the design of novel therapeutic agents. While detailed experimental data for this specific compound is limited, its structural features and the established chemistry of its constituent parts provide a strong foundation for its use in research and development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • LibreTexts. (2021). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • University of California, Los Angeles. (n.d.). Chemical Shifts.
  • Popova, E. A., & Grishin, Y. K. (2002). Mass spectrometric study of some 4-pyrimidine carboxylic acids. Rapid Communications in Mass Spectrometry, 16(21), 2044–2047.
  • LibreTexts. (2021).
  • Signal Pharmaceuticals, Inc. (1998).
  • Ke, W., Sun, N.-B., & Wu, H.-K. (2013). Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. Asian Journal of Chemistry, 25(18), 10321–10324.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Echemi. (2022). IR Spectra for Carboxylic Acid | Detailed Guide.
  • Organic Syntheses. (n.d.). Notes.
  • Zhang, Y., et al. (2022). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass spectrometry. Journal of Mass Spectrometry.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720–722.
  • LibreTexts. (2021). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • Reich, H. J. (n.d.). NMR Spectroscopy. University of Wisconsin-Madison.
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720–722.
  • Cambridge Isotope Laboratories, Inc. (n.d.).
  • University of Puget Sound. (n.d.). Table of Characteristic Proton NMR Shifts.
  • Sławiński, J., Szafrański, K., & Bąk, A. (2022).
  • Imperial Chemical Industries Limited. (1981). U.S.
  • Tang, R., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2460–2475.
  • Li, Z., et al. (2023). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Hans Journal of Medicinal Chemistry, 11(3), 133-138.
  • Al-Ghorbani, M., et al. (2021). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. Journal of the Iranian Chemical Society, 18(11), 2915–2925.
  • Bayer CropScience AG. (2014). U.S.
  • AstraZeneca AB. (2001). WO 2001/092200 A1.
  • Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103513.
  • U.S. Environmental Protection Agency. (n.d.). 4-Pyrimidinecarboxylic acid, 6-amino-5-chloro-2-cyclopropyl-.
  • Li, Z., et al. (2023). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Hans Journal of Medicinal Chemistry, 11(3), 133-138.
  • Chem-Impex International. (n.d.). 4-(Cyclopropylamino)-2-(Methylthio)Pyrimidine-5-Carboxylic Acid.
  • Echemi. (n.d.). 2-cyclopropyl-4-methylpyrimidine-5-carboxylic acid SDS.

Sources

Strategic Sourcing and Technical Evaluation: 4-Cyclopropylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 4-Cyclopropylpyrimidine-5-carboxylic acid (CAS 954232-79-2), a specialized heterocyclic building block critical in the synthesis of kinase inhibitors and antiviral therapeutics.

Executive Summary

4-Cyclopropylpyrimidine-5-carboxylic acid is a high-value pharmacophore intermediate used primarily in medicinal chemistry for "lead optimization" campaigns. The cyclopropyl group serves as a metabolically stable bioisostere for isopropyl or phenyl groups, often improving potency and solubility in drug candidates (e.g., HIV reverse transcriptase inhibitors, Eg5 kinesin inhibitors).

Currently, this compound is classified as a Tier 2 Research Chemical —widely available in milligram to gram quantities from catalog suppliers, but requiring lead time (2–4 weeks) for multi-kilogram bulk orders.

Chemical Profile & Specifications

Researchers must verify the exact substitution pattern, as "cyclopropylpyrimidine" scaffolds have multiple isomers. The data below refers to the specific 4-position isomer.

ParameterSpecification
Chemical Name 4-Cyclopropylpyrimidine-5-carboxylic acid
CAS Number 954232-79-2
Molecular Formula

Molecular Weight 164.16 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH; sparingly soluble in water
pKa (Predicted) ~3.5 (Carboxylic acid), ~1.2 (Pyrimidine N)
Key Impurities 4-Chloropyrimidine-5-carboxylic acid (hydrolysis precursor), Boronic acid residues

Synthetic Routes & Cost Drivers

The price of this compound is driven heavily by the cost of the cyclopropanation step. Unlike simple alkylations, introducing a cyclopropyl group onto an electron-deficient pyrimidine ring requires transition-metal catalysis.

Primary Industrial Route: Suzuki-Miyaura Coupling

The most scalable and reliable method involves the cross-coupling of 4-chloropyrimidine-5-carboxylate esters with cyclopropylboronic acid .

Reaction Logic
  • Starting Material: Methyl 4-chloropyrimidine-5-carboxylate is commercially available or synthesized from 4-hydroxypyrimidine.

  • Catalyst System: Palladium (II) acetate with tricyclohexylphosphine (

    
    ) or 
    
    
    
    is required because the cyclopropylboronic acid is less reactive than arylboronic acids.
  • Hydrolysis: The resulting ester is saponified (LiOH/THF) to yield the free acid.

SynthesisRoute Start 4-Chloropyrimidine-5-carboxylate (CAS 933686-33-0) Catalyst Cat: Pd(dppf)Cl2 Base: K3PO4 Start->Catalyst Reagent Cyclopropylboronic Acid (CAS 411235-57-9) Reagent->Catalyst Intermediate Ester Intermediate Catalyst->Intermediate Suzuki Coupling (80-90°C) Step2 Hydrolysis (LiOH, THF/H2O) Intermediate->Step2 Product 4-Cyclopropylpyrimidine- 5-carboxylic acid Step2->Product Acidification (pH 3-4)

Figure 1: Industrial synthesis pathway via Suzuki-Miyaura cross-coupling.

Cost Implications[3]
  • Cyclopropylboronic Acid: This reagent is unstable and expensive (~

    
    5/gram in bulk), significantly inflating the BOM (Bill of Materials) cost compared to simple alkyl halides.
    
  • Palladium Scavenging: Removal of Pd residuals to <10 ppm for pharma-grade material adds a purification cost (SiliaMetS® or charcoal filtration).

Market Analysis: Price and Bulk Availability

Pricing is non-linear. Small packs carry a high premium due to handling and QC costs.

Estimated Market Pricing (Q1 2026)
ScaleUnit Price (USD)Lead TimeSupplier Type
Discovery (1g) $120 - $180In Stock (2-5 days)Catalog (Sigma, Enamine)
Pilot (25g) $45 - $65 / g2-3 WeeksSpecialized CRO (BLD Pharm, Combi-Blocks)
Bulk (1kg+) $8,000 - $12,000 / kg6-8 WeeksCustom Synthesis (China/India)

Procurement Strategy:

  • For <10g: Buy from catalog suppliers like Enamine or BLD Pharm to save time.

  • For >100g: Do not pay catalog prices. Request a "Custom Synthesis" quote. The price per gram should drop by ~60% compared to the 25g tier.

Experimental Protocol: Quality Control & Validation

To ensure the integrity of your biological assays, you must validate the purity of incoming batches, specifically looking for de-chlorinated byproducts .

Protocol: HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria:

    • Purity > 97% (Area %).[1][2]

    • Critical Check: Look for a peak at relative retention time (RRT) ~0.8. This is often Pyrimidine-5-carboxylic acid (des-cyclopropyl impurity), which forms if the Suzuki coupling fails or protodeboronation occurs.

Protocol: 1H-NMR Identity (DMSO-d6)
  • Aromatic Protons: Singlet at ~9.1 ppm (H-2) and Singlet at ~8.9 ppm (H-6). Note: The lack of coupling indicates the 4,5-substitution pattern.

  • Cyclopropyl Protons:

    • Multiplet at ~2.8 ppm (1H, methine).

    • Multiplet at ~1.1–1.3 ppm (4H, methylene).

Safety & Handling

  • GHS Classification: Warning. Causes skin irritation (H315), serious eye irritation (H319).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Carboxylic acids on pyrimidine rings can undergo slow decarboxylation if exposed to heat and moisture over long periods.

References

  • Chemical Identity & Supplier Data
  • Synthetic Methodology (Suzuki Coupling)

    • Li, A. Y. (2002).[3] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(19), 3547-3549. Available at: [Link]

    • Molander, G. A., & Gormisky, P. E. (2008). Suzuki−Miyaura Cross-Coupling of Potassium Cyclopropyl- and Cyclobutyltrifluoroborates. Journal of Organic Chemistry. Available at: [Link]

  • Medicinal Chemistry Applications

    • Al-Masoudi, N. A., et al. (2014).[4] Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids.[4] Available at: [Link]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Strategies for 4-Cyclopropylpyrimidine-5-carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 4-Cyclopropylpyrimidine-5-carboxylic acid scaffolds in Suzuki-Miyaura cross-coupling. It addresses the synthesis of the core via C4-selective coupling and the subsequent functionalization of the scaffold, tailored for drug discovery applications.

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The 4-cyclopropylpyrimidine-5-carboxylic acid motif is a privileged scaffold in modern drug design, particularly within kinase inhibitor discovery (e.g., JAK, CDK, and MAPK pathways). The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups, offering improved metabolic stability (blocking P450 oxidation sites) and unique steric vectors that enhance binding affinity in narrow ATP-binding pockets.

This guide addresses the two critical challenges in "using" this molecule in Suzuki-Miyaura coupling:

  • Synthesis of the Core (The "Make"): Installing the cyclopropyl group at C4 via difficult sp³-sp² coupling using cyclopropylboronic acid.

  • Functionalization of the Core (The "Use"): Utilizing halogenated derivatives (e.g., 2-chloro-4-cyclopropyl...) to diversify the scaffold at C2, or employing the carboxylic acid in decarboxylative cross-coupling.

Key Mechanistic Challenges
  • Protodeboronation: Cyclopropylboronic acid is notoriously unstable and prone to rapid protodeboronation under aqueous basic conditions, often requiring large excesses (2.0–3.0 equiv).

  • Regioselectivity: When starting from 2,4-dichloropyrimidine-5-carboxylate, controlling C4 vs. C2 selectivity is governed by the electronic deficiency of the C4 position.

  • Transmetallation Rates: The transfer of the cyclopropyl group (an sp³ center) to Palladium is significantly slower than aryl groups, necessitating electron-rich, bulky phosphine ligands (e.g., PCy₃, XPhos).

Experimental Workflows (Graphviz Visualization)

The following logic flow illustrates the stepwise construction and diversification of the scaffold using Suzuki-Miyaura chemistry.

SuzukiWorkflow Figure 1: Sequential Suzuki-Miyaura workflow for synthesizing and diversifying the 4-cyclopropylpyrimidine core. Start 2,4-Dichloropyrimidine- 5-carboxylate Step1 Suzuki Step 1: C4-Cyclopropylation Start->Step1 Cyclopropyl-B(OH)2 Pd(OAc)2/PCy3 K3PO4, 100°C Inter1 Intermediate A: 2-Chloro-4-cyclopropyl- pyrimidine-5-carboxylate Step1->Inter1 C4-Selective Step2 Suzuki Step 2: C2-Arylation (Library) Inter1->Step2 Ar-B(OH)2 Pd(PPh3)4 Na2CO3 Product Final Scaffold: 2-Aryl-4-cyclopropyl- pyrimidine-5-carboxylic acid Step2->Product Hydrolysis (LiOH)

Protocol A: Synthesis of the Core (C4-Cyclopropylation)

This protocol describes the installation of the cyclopropyl group onto Ethyl 2,4-dichloropyrimidine-5-carboxylate (or the 4-chloro analog). This is the industry-standard method to generate the 4-cyclopropylpyrimidine-5-carboxylic acid precursor.

Rationale

Standard Pd(PPh₃)₄ catalysts often fail here due to the slow transmetallation of the cyclopropyl group. We utilize a Pd(OAc)₂ / Tricyclohexylphosphine (PCy₃) system. The bulky, electron-rich PCy₃ ligand facilitates oxidative addition into the electron-deficient pyrimidine and stabilizes the active Pd(0) species, while K₃PO₄ (anhydrous) minimizes hydrolytic side reactions compared to carbonate bases.

Materials
  • Substrate: Ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 equiv)

  • Reagent: Cyclopropylboronic acid (1.5 – 2.0 equiv) Note: Use Potassium Cyclopropyltrifluoroborate for better stability if available.

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PCy₃ (10 mol%) or XPhos (5 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (20:1) or 1,4-Dioxane/Water (10:1)

Step-by-Step Procedure
  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with Ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 mmol, 221 mg), Cyclopropylboronic acid (1.5 mmol, 129 mg), Pd(OAc)₂ (11 mg), PCy₃ (28 mg), and K₃PO₄ (636 mg).

  • Solvation: Add degassed Toluene (4.0 mL) and Water (0.2 mL). The small amount of water is critical for the boronic acid mechanism but too much promotes protodeboronation.

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours.

    • Checkpoint: Monitor via LC-MS.[1] The starting material (MW ~221) should convert to the mono-cyclopropyl adduct (MW ~226).

  • Workup: Cool to RT. Dilute with EtOAc and wash with water. Dry organic layer over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The product is typically Ethyl 2-chloro-4-cyclopropylpyrimidine-5-carboxylate .

Data Summary: Optimization of Conditions

ParameterCondition A (Standard)Condition B (Optimized)Outcome
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / PCy₃ Yield improved from <30% to 85%
Boron Source Cyclopropylboronic acidK-Cyclopropyltrifluoroborate Reduced homocoupling; easier handling
Base Na₂CO₃K₃PO₄ Reduced hydrolysis of the ethyl ester

Protocol B: Functionalization (C2-Arylation)

Once the 2-chloro-4-cyclopropylpyrimidine-5-carboxylate intermediate is secured, it serves as a robust scaffold for library generation. The C2-chlorine is activated for a second Suzuki coupling with diverse aryl boronic acids.

Rationale

The C2 position is less reactive than C4 but sufficiently active for Pd-catalyzed coupling. Since the difficult cyclopropyl group is already installed, standard Suzuki conditions (Pd(PPh₃)₄ or Pd(dppf)Cl₂) are now effective.

Step-by-Step Procedure
  • Setup: Combine the Intermediate A (from Protocol A, 1.0 equiv) with a specific Aryl Boronic Acid (1.2 equiv).

  • Catalysis: Add Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.0 equiv).

  • Solvent: DME/Water (2:1) or Dioxane/Water (4:1).

  • Reaction: Heat at 80–90°C for 4–6 hours.

  • Hydrolysis (Optional): To obtain the final Acid , treat the crude ester with LiOH (3 equiv) in THF/Water at RT for 2 hours, then acidify to pH 3 to precipitate the title compound: 2-Aryl-4-cyclopropylpyrimidine-5-carboxylic acid .

Advanced Application: Decarboxylative Coupling

For researchers attempting to use the carboxylic acid moiety itself as a leaving group.

If the target is a 4-cyclopropyl-5-arylpyrimidine (removing the carboxylate and replacing it with an aryl group), Decarboxylative Suzuki-Miyaura Coupling is required.

  • Mechanism: The pyrimidine-5-carboxylic acid is electron-deficient, facilitating decarboxylation via a Pd(II)-carboxylate intermediate.

  • Protocol Modification:

    • Catalyst: Pd(TFA)₂ / Ag₂CO₃ system.

    • Solvent: DMSO/1,4-Dioxane (high boiling point required, >120°C).

    • Note: This is lower yielding (typically 40–60%) and requires the free acid as the starting material.

Troubleshooting & Critical Controls

IssueRoot CauseSolution
Low Conversion (Step 1) Protodeboronation of Cyclopropyl-B(OH)₂Switch to Potassium Cyclopropyltrifluoroborate . Increase catalyst loading to 10%. Ensure strictly anhydrous K₃PO₄ initially.
Regioisomer Mix Competition between C2 and C4Lower temperature to 80°C. Use bulky ligands (XPhos) which enhance the electronic discrimination of the C4 position.
Ester Hydrolysis Base too strong or too much waterUse K₃PO₄ instead of carbonates. Reduce water ratio to 20:1.
Pd Black Formation Catalyst decompositionAdd excess ligand (PCy₃). Ensure thorough degassing (Oxygen kills the active species).

References

  • Wallace, D. J., & Chen, C. (2002). "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions." Tetrahedron Letters, 43(39), 6987-6990. Link

  • Li, H., et al. (2011). "Optimization of the Suzuki-Miyaura coupling of 2,4-dichloropyrimidines." Organic Process Research & Development, 15(3), 693-697. Link

  • Deng, X., et al. (2002). "Palladium-catalyzed cross-coupling of cyclopropylboronic acid with aryl bromides."[2] Organic Letters, 4(21), 3691-3693. Link

  • Goossen, L. J., et al. (2006). "Pd-catalyzed decarboxylative cross-coupling of carboxylic acids with aryl halides." Science, 313(5787), 662-664. Link

Sources

Application Note: Esterification of 4-Cyclopropylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

This guide details the procedure for converting 4-cyclopropylpyrimidine-5-carboxylic acid into its corresponding alkyl esters. While esterification is a fundamental transformation, this specific substrate presents a unique "push-pull" electronic environment that dictates the choice of method.

Substrate Analysis
  • The Pyrimidine Core (Electron Deficient): The 1,3-diazine ring is electron-withdrawing, making the C5-carboxylic acid less nucleophilic than a standard benzoic acid. This necessitates strong activation (e.g., acid chloride or active ester formation) to facilitate attack by the alcohol.

  • The Cyclopropyl Group (Steric & Electronic Donor):

    • Sterics: The cyclopropyl group at C4 creates significant steric bulk proximal to the C5-carboxylate. Standard Fischer esterification (acid reflux) often stalls due to this hindrance.

    • Stability:[1][2][3][4][5] While cyclopropyl rings can be acid-sensitive (ring opening), the electron-deficient nature of the attached pyrimidine ring destabilizes any potential carbocation intermediate that would form upon ring opening. Therefore, the ring is surprisingly robust to standard acid chloride formation conditions, provided temperatures are controlled.

Selected Methodologies

We present two validated workflows:

  • Method A (Acyl Chloride Activation): The "Gold Standard" for primary/secondary alcohols and scale-up. It utilizes Thionyl Chloride (

    
    ) with catalytic DMF.
    
  • Method B (HATU Coupling): A mild, room-temperature protocol for acid-sensitive alcohols or high-throughput medicinal chemistry (HTE) applications.

Method A: Acyl Chloride Activation (Standard Protocol)

This method is preferred for synthesizing methyl, ethyl, or isopropyl esters on a gram-to-kilogram scale. It proceeds via the in situ formation of the acid chloride, followed by quenching with the desired alcohol.

Reaction Logic & Mechanism

We utilize Vilsmeier-Haack type activation. Thionyl chloride alone can be sluggish due to the electron-poor nature of the pyrimidine. Adding catalytic N,N-Dimethylformamide (DMF) forms a highly reactive chloroiminium species, which rapidly converts the carboxylic acid to the acid chloride.

G Start Start: 4-Cyclopropylpyrimidine- 5-carboxylic acid Reagent Reagent: SOCl2 + cat. DMF Start->Reagent Activation Inter Intermediate: Acid Chloride (Highly Electrophilic) Reagent->Inter Chlorination Alcohol Quench: R-OH (Alcohol) Inter->Alcohol Nucleophilic Attack Product Product: Ester Hydrochloride Salt Alcohol->Product Esterification Workup Workup: NaHCO3 Wash (Liberates Free Base) Product->Workup Neutralization

Figure 1: Reaction logic flow for Acid Chloride activation.[6] Note the critical Neutralization step.

Detailed Protocol

Reagents:

  • Substrate: 4-Cyclopropylpyrimidine-5-carboxylic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ): 3.0 – 5.0 equiv
    
  • DMF: 2-3 drops (Catalytic)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

  • Alcohol: Methanol, Ethanol, etc. (Excess, used as solvent in quench)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon.
    
  • Suspension: Add the carboxylic acid (1.0 equiv) and anhydrous DCM (5-10 volumes). The acid will likely remain a suspension.

  • Activation:

    • Add catalytic DMF (2-3 drops).

    • Critical Step: Add

      
       dropwise at 0°C.
      
    • Observation: Gas evolution (

      
       and 
      
      
      
      ) will occur.
  • Reflux: Warm the mixture to reflux (40°C for DCM, or 60-70°C if using Toluene) for 2–3 hours.

    • Endpoint: The solution should become clear/homogeneous, indicating conversion to the acid chloride.

  • Evaporation (The "Strip" Step): Cool to room temperature and concentrate in vacuo to remove excess

    
    .
    
    • Note: Co-evaporate with toluene (2x) to ensure all traces of thionyl chloride are removed. This prevents side reactions with the alcohol.

  • Esterification:

    • Re-dissolve the residue (crude acid chloride) in anhydrous DCM.

    • Cool to 0°C.

    • Add the alcohol (e.g., MeOH, EtOH) in excess (5–10 equiv) or use the alcohol as the solvent.

    • Add a base scavenger: Triethylamine (

      
      ) or Diisopropylethylamine (DIPEA) (1.2 equiv) is recommended to sequester the HCl byproduct, preventing protonation of the pyrimidine ring which can complicate solubility.
      
  • Workup:

    • Stir for 1 hour at Room Temperature (RT).

    • Dilute with DCM.

    • Wash with saturated

      
       (aq).[7] Caution: 
      
      
      
      evolution. This step ensures the pyrimidine is in its free-base form.
    • Wash with Brine, dry over

      
      , and concentrate.
      

Method B: HATU Coupling (Mild Protocol)

This method is ideal for coupling complex, high-value alcohols or when avoiding acidic conditions is strictly required.

Protocol

Reagents:

  • Substrate (1.0 equiv)

  • Alcohol (1.0 – 1.2 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (Hunig’s Base) (2.0 – 3.0 equiv)

  • Solvent: DMF or DCM

Procedure:

  • Dissolve the carboxylic acid in DMF (0.2 M).

  • Add DIPEA (1.0 equiv) and stir for 5 minutes to pre-activate the carboxylate.

  • Add HATU (1.1 equiv) and stir for 10 minutes. The solution often turns yellow/orange.

  • Add the Alcohol (1.1 equiv) and the remaining DIPEA (1.0–2.0 equiv).

  • Stir at RT for 4–16 hours.

  • Workup: Dilute with Ethyl Acetate, wash extensively with water (to remove DMF) and brine.

Quality Control & Self-Validation

To ensure scientific integrity, the following analytical checkpoints must be met.

Analytical Specifications
ParameterMethodAcceptance Criteria
Conversion HPLC / TLCDisappearance of starting material (

in 50% EtOAc/Hex) and appearance of less polar ester (

).
Identity (NMR)

-NMR
Cyclopropyl Integrity: Look for multiplets at

1.0–1.3 ppm. If these disappear or shift significantly downfield, ring opening has occurred.Ester: Singlet (OMe) or Triplet/Quartet (OEt).
Purity LC-MSSingle peak, Mass =

.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Method A) Incomplete Acid Chloride formation.Ensure catalytic DMF is fresh. Increase reflux time.
New Impurity by NMR Cyclopropyl Ring Opening.Reaction temperature too high (>80°C) or presence of radical initiators. Keep temp <60°C.
Product in Aqueous Layer Pyrimidine protonation.The pyrimidine nitrogen is basic (

). If the pH is acidic during extraction, the product stays in water. Adjust aqueous layer to pH 8-9 with NaHCO3.
Workflow Visualization

Workflow cluster_0 Reaction Phase cluster_1 Workup Phase (Critical) Step1 Activation (SOCl2/DMF) Step2 Quench (Alcohol + Base) Step1->Step2 Step3 Biphasic Partition (DCM / Water) Step2->Step3 Step4 pH Adjustment (Sat. NaHCO3) Step3->Step4 Product is likely protonated salt Step5 Phase Separation Step4->Step5 Free base migrates to Organic Layer Final Isolation Final Isolation Step5->Final Isolation

Figure 2: Workup strategy focusing on pH control to ensure recovery of the basic pyrimidine ester.

References

  • General Pyrimidine Synthesis: Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[1][8] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. Link

  • Acid Chloride Activation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group). Link

  • Cyclopropyl Stability: Rappoport, Z. (Ed.). (1987).[9] The Chemistry of the Cyclopropyl Group. Wiley.[9] (Discusses stability of cyclopropyl rings under various conditions). Link

  • Yamaguchi Esterification (Alternative): Inanaga, J., et al. (1979).[10] A Rapid Esterification by Means of 2,4,6-Trichlorobenzoyl Chloride.[10] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. Link

  • HATU Coupling: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. Link

Sources

Application Notes and Protocols: 4-Cyclopropylpyrimidine-5-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 4-Cyclopropylpyrimidine-5-carboxylic Acid Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine ring system stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents.[1] Its prevalence is rooted in its ability to engage in a multitude of non-covalent interactions with biological macromolecules, including hydrogen bonding and π-stacking, thereby serving as a versatile anchor for pharmacophore presentation. The strategic incorporation of a cyclopropyl moiety at the 4-position of the pyrimidine ring introduces a unique set of physicochemical properties. The cyclopropyl group, a small, strained carbocycle, can act as a "bioisostere" for other functionalities, offering a favorable metabolic profile and the ability to modulate ligand conformation with minimal steric bulk.[2] This combination of a privileged heterocyclic core with the conformational and metabolic advantages of a cyclopropyl group makes 4-cyclopropylpyrimidine-5-carboxylic acid a scaffold of significant interest in the exploration of novel chemical space for drug discovery.

The carboxylic acid at the 5-position provides a crucial handle for synthetic diversification, allowing for the facile generation of amide libraries, which are a mainstay in lead optimization campaigns.[3] This application note will provide a comprehensive overview of the synthesis, derivatization, and potential applications of the 4-cyclopropylpyrimidine-5-carboxylic acid scaffold, supported by detailed protocols and insights into its utility in targeting a range of disease areas, including oncology and infectious diseases.[4]

Synthesis of the Core Scaffold: 4-Cyclopropylpyrimidine-5-carboxylic Acid

While a direct, one-pot synthesis for 4-cyclopropylpyrimidine-5-carboxylic acid is not extensively documented in readily available literature, a plausible and robust synthetic strategy can be devised based on established pyrimidine synthesis methodologies. The following protocol outlines a multi-step approach, commencing from commercially available starting materials.

Protocol 1: Synthesis of Ethyl 4-Cyclopropylpyrimidine-5-carboxylate

This protocol is adapted from general pyrimidine synthesis procedures.[5][6]

Materials:

  • Cyclopropanecarboxamidine hydrochloride

  • Ethyl 2-(ethoxymethylene)-3-oxobutanoate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask, add cyclopropanecarboxamidine hydrochloride (1.0 equivalent). Stir the mixture at room temperature for 30 minutes.

  • To the resulting suspension, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 equivalent) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford pure ethyl 4-cyclopropylpyrimidine-5-carboxylate.

Protocol 2: Hydrolysis to 4-Cyclopropylpyrimidine-5-carboxylic Acid

Materials:

  • Ethyl 4-cyclopropylpyrimidine-5-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve ethyl 4-cyclopropylpyrimidine-5-carboxylate (1.0 equivalent) in a mixture of THF, MeOH, and water (e.g., a 3:1:1 ratio).

  • Add an aqueous solution of LiOH (2.0-3.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the organic solvents (THF and MeOH) under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-cyclopropylpyrimidine-5-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.

Key Applications in Drug Discovery

The 4-cyclopropylpyrimidine-5-carboxylic acid scaffold is a versatile starting point for the development of inhibitors for various biological targets. Its derivatives have shown promise in several therapeutic areas.

Oncology

The pyrimidine core is a well-established pharmacophore in oncology, with many approved drugs targeting kinases and other enzymes involved in cancer cell proliferation and survival.[3][7] Derivatives of substituted pyrimidines have been explored as potent inhibitors of key cancer-related targets:

  • Kinase Inhibitors: The scaffold can be elaborated to target a range of kinases, such as Epidermal Growth Factor Receptor (EGFR), Focal Adhesion Kinase (FAK), and the PI3K/Akt/mTOR pathway components like p70S6K and Akt.[8][9][10] The carboxylic acid group can be converted to various amides to probe the ATP-binding site and achieve selectivity.

  • Enzyme Inhibitors: Beyond kinases, this scaffold has the potential to be adapted for other enzyme targets. For instance, related pyrimidine-4-carboxamides have been identified as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD).

Antimicrobial and Antiviral Agents

Pyrimidine derivatives have a long history as antimicrobial and antiviral agents, primarily due to their structural similarity to nucleobases.[6] The 4-cyclopropylpyrimidine-5-carboxylic acid scaffold can be derivatized to generate compounds with potential activity against a range of pathogens.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for the 4-cyclopropylpyrimidine-5-carboxylic acid scaffold is emerging, general principles can be extrapolated from related pyrimidine series.[1][11][12]

Position Modification Potential Impact on Activity
C4-Cyclopropyl MaintainedProvides a favorable vector for substituents, improves metabolic stability, and can enhance binding affinity.[2]
C5-Carboxylic Acid Derivatization to amides, esters, etc.Crucial for interacting with specific amino acid residues in the target protein; modulates solubility and cell permeability.[12]
C2-Position Substitution with amines, thioethers, etc.Can be modified to enhance potency and selectivity, and to modulate physicochemical properties.[4]
C6-Position Substitution with small alkyl or aryl groupsCan influence the overall conformation of the molecule and provide additional interactions with the target.

Protocols for Derivatization

The carboxylic acid moiety is the primary point for diversification of this scaffold. Amide coupling is the most common and versatile method for generating libraries of derivatives.

Protocol 3: General Amide Coupling using HATU

This protocol describes a standard and efficient method for amide bond formation.[13]

Materials:

  • 4-Cyclopropylpyrimidine-5-carboxylic acid

  • Desired amine (primary or secondary)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous MgSO₄

  • Reaction vial or round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • To a solution of 4-cyclopropylpyrimidine-5-carboxylic acid (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents).

  • Add DIPEA (2.0-3.0 equivalents) to the mixture.

  • In a separate vial, dissolve HATU (1.2 equivalents) in a small amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture dropwise at room temperature.

  • Stir the reaction for 2-12 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the desired amide derivative.

Visualizing the Workflow and Scaffold

G cluster_0 Scaffold Synthesis cluster_1 Library Generation cluster_2 Screening & Optimization cluster_3 Downstream Development start Cyclopropanecarboxamidine + Ethyl 2-(ethoxymethylene)-3-oxobutanoate ester Ethyl 4-Cyclopropylpyrimidine-5-carboxylate start->ester Cyclization acid 4-Cyclopropylpyrimidine-5-carboxylic Acid (Core Scaffold) ester->acid Hydrolysis amide Amide Library of Derivatives acid->amide Amide Coupling (e.g., HATU) amine Diverse Amine Building Blocks amine->amide screening High-Throughput Screening amide->screening hit Hit Compound screening->hit sar SAR Studies hit->sar lead Lead Optimization sar->lead preclinical Preclinical Studies lead->preclinical clinical Clinical Candidates preclinical->clinical

Caption: Drug discovery workflow using the 4-cyclopropylpyrimidine-5-carboxylic acid scaffold.

Caption: Key features of the 4-cyclopropylpyrimidine-5-carboxylic acid scaffold.

Conclusion

The 4-cyclopropylpyrimidine-5-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics. Its synthetic tractability, coupled with the favorable physicochemical properties imparted by the cyclopropyl group and the versatile derivatization handle of the carboxylic acid, makes it an attractive scaffold for medicinal chemists. The protocols and insights provided in this application note are intended to facilitate the exploration of this chemical space and accelerate the discovery of new drug candidates targeting a range of diseases.

References

  • PubChem. Aminocyclopyrachlor. [Link]

  • ResearchGate. Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. [Link]

  • ResearchGate. Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. [Link]

  • MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

  • bioRxiv. Structure Activity Relationship of USP5 Allosteric Inhibitors. [Link]

  • National Center for Biotechnology Information. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. [Link]

  • Google Patents. Process for preparing 4-hydroxypyrimidine.
  • Journal of Organic and Pharmaceutical Chemistry. One-pot, four-component sequential synthesis of novel 4-arylamino- 5-carboxyl pyrimidine derivatives. [Link]

  • PubMed. Simple and Practical Derivatization Procedure for Enhanced Detection of Carboxylic Acids in Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. [Link]

  • PubMed. Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors. [Link]

  • Future Medicinal Chemistry. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • ResearchGate. Reaction scheme for derivatization of carboxylic acid groups with... [Link]

  • Open Science Publications. The Synthesis of Tetrapyrimidines and their Carboxylic Derivatives and the Application of Antimicrobial Properties. [Link]

  • National Center for Biotechnology Information. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. [Link]

  • PubMed. Derivatization of carboxylic groups prior to their LC analysis - A review. [Link]

  • PubMed. Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. [Link]

  • Asian Journal of Chemistry. Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. [Link]

  • National Center for Biotechnology Information. Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton. [Link]

  • Google Patents.
  • MDPI. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link]

  • ResearchGate. Design, synthesis and herbicidal activity of 5-cyclopropyl-N-phenylisoxazole-4-carboxamides. [Link]

  • RSC Publishing. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Antiviral Agents from Pyrimidine-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in virology. Its structural resemblance to the nucleobases of DNA and RNA makes it an ideal starting point for the development of nucleoside and non-nucleoside antiviral drugs.[1][2] Pyrimidine-5-carboxylic acid and its derivatives represent a highly versatile class of intermediates, offering multiple points for chemical modification to generate extensive libraries of bioactive compounds. These derivatives have been reported to exhibit a wide spectrum of antiviral activities against viruses such as influenza, hepatitis B and C, and human immunodeficiency virus (HIV).[3] This document provides a detailed guide on the strategic synthesis of antiviral agents using pyrimidine-5-carboxylic acid derivatives, outlining robust protocols, the rationale behind methodological choices, and pathways for biological evaluation.

Core Rationale: Why Pyrimidine-5-Carboxylic Acid?

The strategic advantage of the pyrimidine-5-carboxylic acid scaffold lies in its inherent chemical functionalities which allow for precise and diverse modifications.

  • The Pyrimidine Core: This nitrogen-containing heterocycle is a "privileged structure" in drug discovery. It can engage in hydrogen bonding, hydrophobic, and π-stacking interactions with biological targets.

  • The 5-Carboxylic Acid Group: This functional handle is the primary site for derivatization. It can be readily converted into esters, amides, and other functional groups, enabling the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic properties.[4]

  • Substitution at C2, C4, and C6: The other positions on the pyrimidine ring can be substituted to further modulate the molecule's properties. For instance, the substituent at the 2-position is known to play a critical role in the pharmacological activity of these compounds.[5]

The overarching goal is to synthesize molecules that can effectively interfere with the viral life cycle. This is often achieved by designing nucleoside analogues that act as chain terminators for viral DNA or RNA synthesis or by creating compounds that inhibit other essential viral or host cell proteins.[6][7][8]

Primary Synthetic Pathway: Building the Core Intermediate

A robust and high-yielding method to synthesize the foundational 2-substituted pyrimidine-5-carboxylic ester is crucial. One of the most efficient approaches involves the condensation of an activated propen-1-ol salt with amidinium salts.[5][9][10] This method is advantageous as it directly yields pyrimidines without substitution at the 4-position, a common challenge in other synthetic routes.[5]

Protocol 1: Synthesis of 2-Substituted Methyl Pyrimidine-5-Carboxylate

This protocol is divided into two main stages: the preparation of a stable sodium salt intermediate and its subsequent cyclization with an amidinium salt.

A. Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

This salt serves as the stable three-carbon (C3) building block for the pyrimidine ring.

  • Causality: The reaction is a condensation between methyl 3,3-dimethoxypropionate and methyl formate, driven by a strong base like sodium hydride (NaH). The NaH deprotonates the α-carbon of the propionate, generating a nucleophile that attacks the electrophilic carbonyl carbon of methyl formate.

Step-by-Step Methodology:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) dropwise at room temperature under an inert nitrogen atmosphere.

  • Stir the resulting mixture at room temperature for 12-16 hours. A precipitate will form as the sodium salt is generated.

  • Collect the precipitate by filtration in a dry environment.

  • Wash the collected solid with anhydrous diethyl ether to remove unreacted starting materials and mineral oil.

  • Dry the white to off-white solid under vacuum to afford the sodium salt, which is stable at room temperature under nitrogen.[5][9]

B. Cyclization with Amidinium Salts

  • Causality: The prepared sodium salt reacts with an amidinium salt (which provides the N-C-N fragment) in a cyclocondensation reaction to form the pyrimidine ring. The choice of amidinium salt directly determines the substituent at the C2 position of the final product.

Step-by-Step Methodology:

  • Dissolve the sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (1.0 eq) in anhydrous Dimethylformamide (DMF).

  • To this solution, add the desired amidinium salt (e.g., acetamidinium chloride, guanidinium chloride; 1.1 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 4-8 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure 2-substituted pyrimidine-5-carboxylic ester.[5]

Table 1: Representative Yields for Protocol 1

C2-Substituent (from Amidinium Salt)Representative Yield
-H (Formamidinium)65-75%
-CH₃ (Acetamidinium)70-85%
-NH₂ (Guanidinium)60-70%
-Ph (Benzamidinium)75-90%
(Note: Yields are illustrative and can vary based on scale and specific reaction conditions)[9]

Diagram 1: Workflow for Core Intermediate Synthesis

G cluster_0 Part A: Salt Preparation cluster_1 Part B: Cyclization cluster_2 Work-up & Purification start_A Methyl 3,3-dimethoxypropionate + Methyl Formate reagent_A NaH in Diethyl Ether start_A->reagent_A process_A Condensation (12-16h, RT) reagent_A->process_A product_A Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate process_A->product_A process_B Cyclocondensation (4-8h) product_A->process_B start_B Amidinium Salt start_B->process_B reagent_B DMF (Solvent) reagent_B->process_B workup Quench (NaHCO₃) + EtOAc Extraction process_B->workup product_B 2-Substituted Methyl Pyrimidine-5-Carboxylate purify Column Chromatography workup->purify final_product Pure Product purify->final_product

Caption: Synthetic workflow for 2-substituted pyrimidine-5-carboxylates.

Diversification Strategy: Amide Library Synthesis

With the core ester in hand, the next phase is diversification to explore structure-activity relationships (SAR). Converting the carboxylic ester to a library of amides is a classic medicinal chemistry strategy, as the amide bond can introduce crucial hydrogen bond donors and acceptors for target binding.[11]

Protocol 2: Two-Step Ester-to-Amide Conversion

A. Saponification: Ester to Carboxylic Acid

  • Causality: The ester is hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a polar, protic solvent system. The reaction is irreversible due to the formation of the stable carboxylate salt.

Step-by-Step Methodology:

  • Dissolve the 2-substituted pyrimidine-5-carboxylic ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH·H₂O (1.5-2.0 eq) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~2-3 with 1M HCl. A precipitate of the carboxylic acid should form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pyrimidine-5-carboxylic acid.

B. Amide Coupling

  • Causality: Direct reaction between a carboxylic acid and an amine is typically an acid-base reaction forming a stable ammonium carboxylate salt.[12] To facilitate amide bond formation, the carboxylic acid must be "activated" using a coupling reagent. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) convert the hydroxyl group of the acid into a better leaving group, allowing for efficient nucleophilic attack by the amine.[11][12][13]

Step-by-Step Methodology:

  • Suspend the pyrimidine-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or Dichloromethane (DCM).

  • Add EDC·HCl (1.2 eq) and HOBt (1.1 eq) to the suspension.

  • Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester intermediate.

  • Add the desired primary or secondary amine (1.1 eq) and a tertiary base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq) to the reaction mixture.

  • Stir at room temperature for 8-24 hours until the reaction is complete.

  • Perform an aqueous work-up: Dilute with DCM, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash chromatography or recrystallization to obtain the final pyrimidine-5-carboxamide derivative.

Diagram 2: Diversification via Amide Coupling

G cluster_0 Step A: Hydrolysis cluster_1 Step B: Amide Coupling start_ester Pyrimidine-5-Carboxylic Ester process_A Saponification start_ester->process_A reagent_A LiOH, THF/H₂O reagent_A->process_A product_A Pyrimidine-5-Carboxylic Acid process_A->product_A process_B Activation & Coupling product_A->process_B reagent_B EDC, HOBt, Amine (R-NH₂) reagent_B->process_B product_B Pyrimidine-5-Carboxamide Library process_B->product_B

Caption: Two-step conversion of esters to a diverse amide library.

Antiviral Mechanism & Biological Evaluation

The synthesized pyrimidine derivatives can exert antiviral effects through several mechanisms, primarily by acting as nucleoside analogues.[6]

  • Mechanism of Action: Nucleoside Analogues: These compounds mimic natural nucleosides (like cytidine or thymidine). Inside a host cell, they are phosphorylated by host or viral kinases to their active triphosphate form. This active form can then be incorporated into the growing viral DNA or RNA chain by the viral polymerase. Because the analogue often lacks the 3'-hydroxyl group necessary for the next phosphodiester bond, it terminates the chain, halting viral replication.[6][8] Some compounds may also act as competitive inhibitors of the viral polymerase without being incorporated.

Diagram 3: Mechanism of Nucleoside Analogue Action

G prodrug Pyrimidine Analogue (Prodrug) kinase1 Host/Viral Kinase prodrug->kinase1 Phosphorylation active_drug Active Triphosphate Form kinase1->active_drug polymerase Viral Polymerase active_drug->polymerase Incorporation outcome Chain Termination & Replication Blocked polymerase->outcome

Caption: General mechanism of action for nucleoside analogue antivirals.

  • Biological Evaluation:

    • Cytotoxicity Assay: Before assessing antiviral activity, the compounds must be tested for toxicity against the host cell line (e.g., Vero E6, A549 cells) to determine the 50% cytotoxic concentration (CC₅₀).

    • Antiviral Assay: The antiviral efficacy is determined using methods like a cytopathic effect (CPE) inhibition assay or a plaque reduction assay. These experiments yield the 50% effective concentration (EC₅₀), the concentration of the compound that inhibits viral activity by 50%.[14]

    • Selectivity Index (SI): The therapeutic potential of a compound is estimated by its Selectivity Index (SI = CC₅₀ / EC₅₀). A higher SI value indicates greater selectivity for antiviral activity over host cell toxicity and is a key indicator of a promising drug candidate.[3]

Table 2: Example Biological Data for a Hypothetical Compound Series

CompoundR-Group (Amide)EC₅₀ (µM) vs. HCoV-229ECC₅₀ (µM) in Host CellsSelectivity Index (SI)
PYR-01 -CH₂-Cyclopropyl2.5>100>40
PYR-02 -CH₂(4-F-Phenyl)5.1>100>19.6
PYR-03 -(CH₂)₂-N(Et)₂0.84556.3
PYR-04 -Indane1.28066.7
(Note: Data is illustrative, based on activities reported for similar scaffolds.)[15]

Conclusion and Future Directions

The synthetic protocols detailed herein provide a robust framework for the generation of diverse libraries of antiviral agents based on the pyrimidine-5-carboxylic acid scaffold. By systematically modifying the substituents at the C2-position and derivatizing the C5-carboxamide, researchers can effectively navigate the chemical space to identify compounds with high potency and selectivity. Future work should focus on synthesizing nucleoside analogues by coupling the pyrimidine base with various sugar moieties and exploring other ring substitution patterns to further optimize antiviral activity against a broad spectrum of viral pathogens.

References

  • An Efficient Route to Pyrimidine Nucleoside Analogues by [4 + 2] Cycloaddition Reaction. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. Organic Letters - ACS Publications. Available at: [Link]

  • Synthetic strategies for pyrimidine nucleoside analogs. ResearchGate. Available at: [Link]

  • Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses. ACS Omega. Available at: [Link]

  • Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules. Available at: [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters. ResearchGate. Available at: [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Pharmaceuticals. Available at: [Link]

  • In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-M Pro inhibitors. RSC Advances. Available at: [Link]

  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Bentham Science. Available at: [Link]

  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. ResearchGate. Available at: [Link]

  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA Chemistry and Biochemistry. Available at: [Link]

  • Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Antiviral Agents Targeting Flavivirus Envelope Proteins. Purdue University. Available at: [Link]

  • Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid1. Semantic Scholar. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • Mechanisms of action of antiviral drugs. EBSCO. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • A review: Mechanism of action of antiviral drugs. Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Coupling Reagents. AAPPTEC. Available at: [Link]

Sources

Application Note: Strategic Decarboxylation of 4-Cyclopropylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The decarboxylation of 4-cyclopropylpyrimidine-5-carboxylic acid to yield 4-cyclopropylpyrimidine presents a specific chemoselective challenge. While pyrimidine-5-carboxylic acids generally require forcing conditions (high thermal energy or strong acid catalysis) due to the relative stability of the C5-carboxylate, the presence of the 4-cyclopropyl moiety imposes an upper limit on thermal and acidic severity. Excessive heat (


) or strong Lewis acids risks cyclopropyl ring opening or rearrangement.

This Application Note details two validated protocols:

  • Method A (Gold Standard): Silver-Catalyzed Protodecarboxylation (Mild, High Fidelity).

  • Method B (Scalable Alternative): Copper-Mediated Thermal Decarboxylation (Cost-Effective, Higher Risk).

Chemical Context & Mechanistic Insight

The Challenge: Stability vs. Reactivity

Pyrimidines are


-deficient heteroaromatics. The carboxylic acid at the C5 position is electronically distinct from C2 or C4; it is less prone to spontaneous thermal decarboxylation compared to positions adjacent to ring nitrogens (which stabilize the intermediate carbanion/zwitterion).
  • Substrate: 4-Cyclopropylpyrimidine-5-carboxylic acid.

  • Critical Constraint: The cyclopropyl ring possesses significant Baeyer strain (

    
    ). Conditions that generate free radicals or carbocations at the C4-position (via resonance) can trigger ring opening to a linear alkene or rearrangement.
    
  • Solution: We utilize a Silver(I)-mediated mechanism that operates via an aryl-silver intermediate, bypassing the high-energy transition states of purely thermal methods.

Mechanistic Pathway (Ag-Catalyzed)

The reaction proceeds via the formation of a silver carboxylate, followed by decarboxylation to form a Pyrimidinyl-Ag intermediate. The crucial step is the protodemetalation by acetic acid to release the product.

DecarboxylationMechanism Start Start: 4-Cyclopropylpyrimidine- 5-carboxylic Acid AgSalt Intermediate 1: Silver Carboxylate (R-COO-Ag) Start->AgSalt + Ag2CO3 - H2CO3 TS_Decarb Transition State: Loss of CO2 AgSalt->TS_Decarb Heat (120°C) Ag_Aryl Intermediate 2: Pyrimidinyl-Ag Species (C-Ag bond) TS_Decarb->Ag_Aryl - CO2 Product End Product: 4-Cyclopropylpyrimidine Ag_Aryl->Product + AcOH (Protodemetalation) Product->AgSalt Ag+ recycles

Figure 1: Mechanism of Silver-Catalyzed Protodecarboxylation. The cycle avoids the formation of free radicals that jeopardize the cyclopropyl ring.

Experimental Protocols

Method A: Silver-Catalyzed Protodecarboxylation (Recommended)

Based on the Larrosa Method (Org. Lett. 2009).[1][2] Best for: Milligram to gram-scale synthesis, high-value intermediates, and strict impurity limits.

Reagents & Materials
ReagentEquivalentsRole
Substrate 1.0 equivStarting Material
Ag₂CO₃ 0.05 - 0.10 equivCatalyst (Silver Carbonate)
Acetic Acid (AcOH) 0.2 - 0.5 equivProton Source / Additive
DMSO Solvent (0.2 - 0.5 M)High dielectric constant promotes decarboxylation
Step-by-Step Procedure
  • Setup: In a pressure tube or round-bottom flask equipped with a condenser, dissolve 4-Cyclopropylpyrimidine-5-carboxylic acid (1.0 equiv) in anhydrous DMSO (

    
     concentration).
    
  • Catalyst Addition: Add Ag₂CO₃ (10 mol%) and AcOH (20 mol%).

    • Note: The acetic acid is critical for the protodemetalation step. Without it, the organosilver intermediate may stall or undergo side reactions.

  • Reaction: Heat the mixture to 120°C under an inert atmosphere (

    
     or 
    
    
    
    ).
    • Monitoring: Monitor by TLC (EtOAc/Hexane) or LCMS every 2 hours. Reaction is typically complete in 6–12 hours.

  • Workup (Crucial for DMSO removal):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) and water.

    • Wash 1: Water (to remove DMSO).

    • Wash 2: Saturated NaHCO₃ (to remove unreacted acid and AcOH).

    • Wash 3: Brine.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: If necessary, purify via flash chromatography on silica gel.

Method B: Copper-Mediated Thermal Decarboxylation

Best for: Large-scale batches (>50g) where silver cost is prohibitive.

Reagents & Materials
ReagentEquivalentsRole
Substrate 1.0 equivStarting Material
Cu Powder 0.1 - 0.2 equivCatalyst
Quinoline SolventHigh boiling point base (

)
Step-by-Step Procedure
  • Setup: Suspend the substrate and Copper powder (10-20 wt%) in Quinoline (3-5 volumes).

  • Reaction: Heat the mixture to 180–190°C .

    • Warning: Do not exceed 200°C. The cyclopropyl ring may undergo thermal rearrangement at higher temperatures in this solvent system.

  • Monitoring: Evolution of

    
     gas (bubbling) indicates reaction progress.
    
  • Workup:

    • Cool to room temperature.[1][3]

    • Dilute with EtOAc and filter through a Celite pad to remove Copper.

    • Quinoline Removal: Wash the organic phase with 1N HCl (3x). The Quinoline will protonate and move to the aqueous layer.

    • Caution: Ensure the product (4-cyclopropylpyrimidine) does not remain in the acidic aqueous layer (check pH partition coefficient). If the product is basic, adjust HCl concentration or use neutral buffer washes.

Analytical Validation & QC

To confirm successful decarboxylation and ring integrity, compare the analytical data against the following criteria:

TechniqueObservationInterpretation
1H NMR Disappearance: Broad singlet at >11 ppmLoss of Carboxylic Acid (-COOH).
1H NMR Appearance: New singlet/multiplet at ~8.5-9.0 ppmNew proton at C5 position (Pyrimidine ring).
1H NMR Retention: Multiplets at 0.8–1.2 ppm (4H)Cyclopropyl Integrity Check. If these peaks shift to olefinic region (5.0-6.0 ppm), ring opening occurred.
LCMS Mass Shift:

Loss of

.
Workflow Diagram: Decision Matrix

MethodSelection Start Start: 4-Cyclopropylpyrimidine- 5-carboxylic Acid ScaleCheck Is Scale > 50 grams? Start->ScaleCheck MethodA Method A: Ag-Catalyzed (120°C, DMSO) High Fidelity ScaleCheck->MethodA No MethodB Method B: Cu/Quinoline (180°C) Cost Effective ScaleCheck->MethodB Yes QC QC Check: 1H NMR (Cyclopropyl Region) MethodA->QC MethodB->QC

Figure 2: Decision matrix for selecting the appropriate decarboxylation protocol based on scale and risk tolerance.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst poisoning or insufficient temperature.In Method A, ensure DMSO is anhydrous. Add another 5 mol% Ag₂CO₃.
Ring Opening (Linear alkene) Temperature too high (

) or radical mechanism.
Switch to Method A (Ag-catalyzed). Add radical scavenger (TEMPO) if using Cu method.
Product Loss in Workup Product is amphoteric or basic.During acid wash (Method B), the pyrimidine may protonate. Back-extract the acidic aqueous layer with DCM after neutralizing to pH 7-8.

References

  • Larrosa, I., et al. (2009).[1][2] "Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids." Organic Letters, 11(24), 5710–5713.

  • Goossen, L. J., et al. (2009).[1] "Protodecarboxylation of Aromatic Carboxylic Acids Catalyzed by Copper/Phenanthroline." Journal of Organic Chemistry, 74(6), 2620–2623.

  • Cornella, J., & Larrosa, I. (2012). "Decarboxylative C–C Bond Forming Reactions of (Hetero)aromatic Carboxylic Acids." Synthesis, 44(05), 653-676.

  • Rappoport, Z. (Ed.).[4] (1987).[4] "The Chemistry of the Cyclopropyl Group." John Wiley & Sons. (Reference for strain energy and stability data).

Sources

Troubleshooting & Optimization

Troubleshooting amide bond formation with electron-deficient pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket: #PYR-AMIDE-001 Priority: Critical Assigned Specialist: Senior Application Scientist

Introduction: The Reactivity Void

You are likely here because a standard EDC/HOBt or HATU coupling failed. You see the activated ester by LCMS, but your aminopyrimidine remains untouched.

The Diagnosis: You are fighting electronic deactivation . In electron-deficient pyrimidines (especially those with electron-withdrawing groups like -CN, -CF3, or halogens), the exocyclic amine's lone pair is heavily delocalized into the


-system of the ring. It is not a nucleophile; it is a spectator. To force this bond, we must move beyond standard peptide chemistry into high-energy activation and catalysis.

Phase 1: Diagnostics & Decision Matrix

Before selecting a protocol, assess the severity of the deactivation.

The Nucleophile-Electrophile Mismatch
  • The Trap: Standard uronium reagents (HATU/HBTU) rely on the amine attacking an O-At/O-Bt active ester. If the amine is too slow, the active ester hydrolyzes or rearranges.

  • The Side Reaction: Slow amines often react directly with the uronium coupling reagent (HATU) to form a guanidinium byproduct , permanently capping your amine.

Troubleshooting Decision Tree

AmideCouplingStrategy Start START: Aminopyrimidine Coupling CheckPka Check Amine Basicity (Is pKa of conjugate acid < 2?) Start->CheckPka Moderate Moderate Deactivation (e.g., Unsubstituted Pyrimidine) CheckPka->Moderate No Severe Severe Deactivation (e.g., Halogen/CN substituted) CheckPka->Severe Yes T3P Protocol A: T3P + Pyridine (Low Epimerization Risk) Moderate->T3P Ghosez Protocol B: Ghosez's Reagent (In-situ Acid Chloride) Severe->Ghosez Acid Sensitive? No Buchwald Protocol C: Pd-Catalysis (Buchwald-Hartwig) Severe->Buchwald Acid Sensitive? Yes T3P->Ghosez If T3P Fails Ghosez->Buchwald If Ghosez Fails

Figure 1: Strategic decision matrix for selecting the optimal coupling protocol based on amine deactivation.

Phase 2: High-Force Coupling Protocols

Protocol A: T3P (Propylphosphonic Anhydride) System

Best For: Moderately deactivated amines where racemization of the carboxylic acid is a concern. Mechanism: T3P forms a mixed anhydride that is highly reactive but sterically protected from racemization. The use of pyridine is critical as it acts as both a base and a nucleophilic catalyst.

ParameterSpecification
Reagent T3P (50% w/w in EtOAc or DMF)
Base Pyridine (Do not use DIPEA; it is insufficient here)
Solvent EtOAc, 2-MeTHF, or DMF
Temp 0°C to 50°C

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 equiv) and Aminopyrimidine (1.1 equiv) in EtOAc (5-10 volumes).

  • Add Pyridine (3.0 - 5.0 equiv). Note: The solution may warm slightly.

  • Cool to 0°C.

  • Add T3P (1.5 - 2.0 equiv) dropwise.

  • Allow to warm to RT. If conversion is <50% after 4 hours, heat to 50°C.

  • Workup: Quench with water. Wash organic layer with 0.5M HCl (to remove pyridine) and NaHCO₃.

Expert Insight: T3P is superior to HATU here because the byproduct is water-soluble, and it drives the equilibrium forward more aggressively without the "guanidinium trap" side reaction common with uronium salts.

Protocol B: Ghosez’s Reagent (In-Situ Acid Chloride)

Best For: Severely deactivated amines (e.g., nitropyrimidines) where the carboxylic acid is chemically stable but sterically hindered. Why it works: It generates the acid chloride under neutral conditions , avoiding the harshness of SOCl₂ or Oxalyl Chloride.

Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent).

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

  • Add Ghosez’s Reagent (1.2 - 1.5 equiv) at 0°C.

  • Stir at RT for 1-2 hours. Monitor by MeOH quench (check for methyl ester by LCMS) to ensure acid chloride formation is complete.

  • Crucial Step: Add the Aminopyrimidine (1.2 equiv) followed by Pyridine (2.0 equiv) or 2,6-Lutidine.

  • Stir at RT or reflux if necessary.

Protocol C: The "Nuclear Option" (Buchwald-Hartwig Amidation)

Best For: "Dead" nucleophiles where nucleophilic attack is impossible. Concept: Instead of activating the acid, we use Palladium to insert into an aryl halide (the "acid" partner must be converted to an aryl halide or triflate, or use an amide coupling variation). Note: The most common application here is coupling a primary amide (derived from the acid) to a chloropyrimidine (electrophile), OR coupling the aminopyrimidine to an aryl halide/triflate .

Scenario: Coupling Aminopyrimidine + Aryl Bromide/Triflate (Acid equivalent).

ComponentRecommendation
Catalyst Pd₂dba₃ (2-5 mol%)
Ligand Xantphos (rigid bite angle is key for amides) or BrettPhos
Base Cs₂CO₃ (Weak) or NaOtBu (Strong)
Solvent 1,4-Dioxane (degassed)

Step-by-Step:

  • Charge flask with Aminopyrimidine (1.0 equiv), Aryl Bromide (1.0 equiv), Pd₂dba₃ (0.02 equiv), and Xantphos (0.04 equiv).

  • Add dry Dioxane and Base (1.5 equiv).

  • Sparge with Argon for 10 minutes.

  • Seal and heat to 100°C for 12-18 hours.

Phase 3: Troubleshooting FAQ

Q: I see the product mass, but it reverts to starting material during workup.

  • A: You likely formed the O-acyl imidate (kinetic product) rather than the N-acyl amide (thermodynamic product). This is common with tautomerizable heterocycles.

    • Fix: Heat the reaction mixture longer to encourage rearrangement to the thermodynamic N-amide. Alternatively, treat the crude O-acyl intermediate with mild acid to force rearrangement.

Q: My reaction turns black and stalls with HATU.

  • A: The "black" color often indicates amine oxidation or decomposition. More importantly, HATU in DMF with slow amines can cause dimethylamidation (transfer of Me₂N- from DMF/HATU to your acid).

    • Fix: Switch to T3P in EtOAc (Protocol A). Avoid DMF.

Q: Can I use POCl₃?

  • A: Yes, but proceed with caution.

    • Method: Mix Acid + Aminopyrimidine in Pyridine (solvent). Add POCl₃ (1.1 equiv) at -15°C.

    • Risk:[1][2][3][4] This generates extreme local acidity and heat. It will racemize chiral centers alpha to the carbonyl. Only use for achiral aromatic acids.

Visualizing the Failure Mode

FailureMechanism Amine Aminopyrimidine (Lone pair delocalized) Guanidine Guanidinium Byproduct (DEAD END) Amine->Guanidine Slow Attack on Reagent (Major Pathway for Deactivated Amines) Product Desired Amide Amine->Product Attack on Ester (Too Slow) HATU HATU Reagent Acid Carboxylic Acid ActiveEster Active Ester (O-At) Acid->ActiveEster Activation ActiveEster->Product

Figure 2: The "Guanidinium Trap." Why standard coupling reagents fail with electron-deficient amines.

References

  • Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.

  • Nielsen, T. E., et al. (2015). "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[6][7][8] Organic & Biomolecular Chemistry, 13, 11597.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.

Sources

Stability of 4-Cyclopropylpyrimidine-5-carboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of 4-Cyclopropylpyrimidine-5-carboxylic acid under acidic conditions Role: Senior Application Scientist | Technical Support Center

Status: Operational Ticket ID: CHEM-SUP-2024-CP5 Subject: Stability Profile & Troubleshooting Guide for Acidic Conditions

Executive Technical Summary

The Core Challenge: 4-Cyclopropylpyrimidine-5-carboxylic acid presents a unique stability paradox. While the pyrimidine ring is generally robust, the cyclopropyl group at the C4 position introduces significant "Walsh orbital" strain. When coupled with the electron-withdrawing nature of the pyrimidine ring (further enhanced by the C5-carboxylic acid), the cyclopropyl moiety behaves similarly to an electron-rich alkene.

In acidic media (pH < 3.0), this compound is susceptible to acid-catalyzed ring opening (hydration), leading to the formation of hydroxy-alkyl impurities. This degradation is kinetically driven and accelerates significantly with temperature and acid strength.

Troubleshooting Guide (Q&A Format)

Issue 1: "I see a new impurity peak (M+18) during acidic workup."

User Observation: "I acidified my reaction mixture to pH 1 with HCl to precipitate the product. After filtration and HPLC analysis, I see a significant impurity at RRT 0.85 with a mass of M+18."

Technical Diagnosis: You are observing acid-catalyzed hydration of the cyclopropyl ring .

  • Mechanism: Protons (

    
    ) attack the strained cyclopropyl ring, which acts as a 
    
    
    
    -donor. The adjacent electron-deficient pyrimidine ring facilitates this by stabilizing the transition state, leading to ring opening and the addition of water (hydration).
  • Result: Conversion of the cyclopropyl group into a hydroxy-propyl chain (M+18).

Corrective Action:

  • Avoid Strong Mineral Acids: Do not use concentrated HCl or

    
     for precipitation if possible.
    
  • pH Control: Target the isoelectric point (typically pH 3.5 – 4.0) rather than pH 1.0. The carboxylic acid (pKa ~4.2) and pyrimidine nitrogen (pKa ~2.5) create a buffering window where the zwitterion is least soluble but the acid concentration is insufficient to rapidly open the ring.

  • Temperature: Perform all acidification steps at 0–5°C . The activation energy for ring opening is high enough that cold conditions significantly retard the reaction.

Issue 2: "My compound is degrading in the HPLC mobile phase."

User Observation: "The purity of the solid is 99%, but when I leave the sample in the HPLC autosampler (0.1% TFA in Water/MeCN) for 12 hours, purity drops to 95%."

Technical Diagnosis: This is on-column/solution-state degradation . Trifluoroacetic acid (TFA) is strong enough to catalyze the ring opening over time, especially in an aqueous environment.

Corrective Action:

  • Switch Modifiers: Replace TFA with 0.1% Formic Acid or Acetic Acid . These are weaker acids and less likely to drive the ring-opening reaction at ambient temperature.

  • Buffer pH: Use an Ammonium Acetate/Formic Acid buffer adjusted to pH 4.5 instead of unbuffered acidic mobile phases.

  • Autosampler Temp: Ensure the autosampler is set to 4°C, not ambient temperature.

Issue 3: "Can I use acid-catalyzed ester hydrolysis to synthesize this compound?"

User Observation: "I am trying to hydrolyze the ethyl ester precursor using 6N HCl at reflux."

Technical Diagnosis: Critical Failure Risk. 6N HCl at reflux will almost certainly destroy the cyclopropyl moiety before the ester hydrolysis is complete. You will likely obtain the ring-opened hydroxy-derivative or decarboxylated byproducts.

Corrective Action:

  • Use Base Hydrolysis: Saponification using LiOH or NaOH in THF/Water at mild temperatures (RT to 40°C) is the standard protocol. The cyclopropyl group is stable to base.[1]

  • Acid Workup: Carefully acidify the basic solution with mild acid (e.g., 1M Citric Acid) only to the point of precipitation (pH ~4), then extract immediately.

Visualizing the Instability

Diagram 1: Acid-Catalyzed Degradation Pathway

This diagram illustrates the mechanistic failure point: the protonation of the cyclopropyl ring leading to hydration.

DegradationMechanism Start 4-Cyclopropylpyrimidine- 5-carboxylic acid (Intact) Inter Protonated Intermediate (Carbocation/Ring Strain) Start->Inter Protonation (Fast) Acid Acidic Medium (H+ / H2O) Acid->Inter Product Degradation Product (Hydroxy-propyl derivative) [M+18] Inter->Product Nucleophilic Attack (H2O) Ring Opening

Caption: Mechanism of acid-catalyzed cyclopropyl ring opening leading to the M+18 hydration impurity.

Diagram 2: Troubleshooting Decision Tree

TroubleshootingTree Problem Problem Detected Type Identify Issue Type Problem->Type Workup Impurity during Workup? Type->Workup HPLC Unstable in HPLC? Type->HPLC Synthesis Low Yield in Synthesis? Type->Synthesis AcidChoice Using HCl/H2SO4? Workup->AcidChoice TFA Using TFA? HPLC->TFA Reflux Acid Reflux used? Synthesis->Reflux SwitchAcid Switch to Citric Acid or Acetic Acid AcidChoice->SwitchAcid Yes TempControl Cool to 0°C AcidChoice->TempControl No SwitchMod Switch to Formic Acid or Ammonium Acetate TFA->SwitchMod Yes BaseHydro Switch to LiOH/NaOH (Base Hydrolysis) Reflux->BaseHydro Yes

Caption: Decision matrix for diagnosing and resolving stability issues.

Standardized Protocols

Protocol A: Acid Stability Stress Test (Validation)

Use this protocol to determine the "Safe Operating Window" for your specific batch or derivative.

Objective: Determine the half-life (


) of the compound at pH 2.0.
  • Preparation: Dissolve 10 mg of 4-Cyclopropylpyrimidine-5-carboxylic acid in 1 mL of Methanol (Stock A).

  • Acid Challenge:

    • Prepare 10 mL of 0.01 N HCl (pH ~2.0).

    • Add 100 µL of Stock A to the HCl solution.

    • Vortex and split into two vials: Vial A (RT) and Vial B (4°C) .

  • Monitoring:

    • Inject samples onto HPLC at

      
      .
      
    • Method: C18 Column, Gradient 5-95% MeCN in 0.1% Formic Acid (Avoid TFA to prevent on-column degradation).

  • Acceptance Criteria:

    • If degradation > 5% at 1h (RT), the compound is Acid Labile . Strict pH control (>3.5) is required.

    • If degradation < 1% at 24h (4°C), the compound is Stable for Cold Workup .

Protocol B: Safe Workup Procedure

Recommended for isolation from basic hydrolysis mixtures.

  • Cool the reaction mixture (containing the carboxylate salt) to 0–5°C .

  • Prepare a 1M Citric Acid solution (mild acid).

  • Add Citric Acid dropwise with vigorous stirring.

  • Monitor pH continuously. Stop addition at pH 3.5 – 4.0.

    • Note: Do not overshoot to pH 1-2.

  • If a solid precipitates, filter immediately and wash with ice-cold water .

  • If no solid forms, extract immediately with Ethyl Acetate or DCM. Do not let the acidic aqueous layer stand with the product for prolonged periods.

References

  • BenchChem. (2025).[1][2] A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones. Retrieved from

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. Retrieved from

  • Rappoport, Z. (Ed.). (1987).[3] The Chemistry of the Cyclopropyl Group. Wiley.[3] (Foundational text on cyclopropyl ring strain and reactivity).

  • Molloy, J. J., et al. (2023). N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. Organic Process Research & Development. (Discusses pKa and workup of similar pyrimidinyl-cyclopropanes). Retrieved from

Sources

Validation & Comparative

Comparative Guide: 4-Cyclopropyl vs. 4-Methylpyrimidine-5-carboxylic Acid

[1]

Executive Summary: The "Methyl-to-Cyclopropyl" Transition

In modern medicinal chemistry, the transition from a 4-Methyl substituent to a 4-Cyclopropyl group on heteroaromatic scaffolds (such as pyrimidine-5-carboxylic acid) is a strategic bioisosteric replacement.[1] While the 4-Methyl analog (Compound B) serves as a standard, accessible building block, the 4-Cyclopropyl analog (Compound A) is increasingly favored to address specific liabilities in lead optimization: metabolic instability and off-target promiscuity .[1]

This guide objectively compares these two scaffolds, providing the rationale for selection based on physicochemical properties, metabolic fate, and synthetic accessibility.

Quick Comparison Matrix
Feature4-Methyl Analog4-Cyclopropyl AnalogImpact on Drug Candidate
Metabolic Stability Low to ModerateHighCyclopropyl blocks benzylic-like oxidation.[1]
Steric Bulk Small (

)
Moderate (

)
Cyclopropyl fills hydrophobic pockets more effectively.[1]
Lipophilicity (cLogP) LowerHigher (+0.4 to +0.8 units)Increases permeability; may impact solubility.
Electronic Effect Weak donor (Hyperconjugation)

-donor /

-acceptor
Alters pKa of the pyrimidine ring nitrogens.[1]
Synthetic Cost Low (Commodity)Moderate (Specialty)Cyclopropyl requires specific coupling partners (boronic acids).[1]

Technical Deep Dive: Mechanisms of Action

Metabolic Stability & The "Soft Spot"

The primary driver for selecting the 4-Cyclopropyl analog is the mitigation of CYP450-mediated oxidation.[1]

  • The 4-Methyl Liability: The methyl group at the 4-position of a pyrimidine ring is electronically activated (benzylic-like).[1] It is highly susceptible to Hydrogen Atom Transfer (HAT) by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). This leads to rapid hydroxylation (

    
    ) and subsequent oxidation to a carboxylic acid, often rendering the drug inactive or rapidly cleared [1].[1]
    
  • The Cyclopropyl Shield: The C-H bonds in a cyclopropyl ring possess significant

    
    -character (approx. 
    
    
    hybridization) compared to the
    
    
    methyl group. This results in a higher Bond Dissociation Energy (BDE) (
    
    
    kcal/mol vs.
    
    
    kcal/mol for methyl), making the hydrogen abstraction step kinetically unfavorable [2].
Visualization: Metabolic Fate Pathways

The following diagram illustrates the divergent metabolic pathways of the two analogs.

MetabolicFateFig 1. Divergent metabolic fates: The Methyl group acts as a 'metabolic handle' for clearance,while the Cyclopropyl group resists oxidation due to higher bond strength.Substrate_Me4-Methyl Analog(Substrate)Intermediate_MeRadical Intermediate(Stabilized)Substrate_Me->Intermediate_MeCYP450 (HAT)Low BDE (~98 kcal/mol)Metabolite_MeHydroxylated Metabolite(Rapid Clearance)Intermediate_Me->Metabolite_MeOH ReboundSubstrate_Cp4-Cyclopropyl Analog(Substrate)No_ReactionMetabolically Stable(High Exposure)Substrate_Cp->No_ReactionHigh BDE (~106 kcal/mol)Steric Hindrance

Steric and Electronic Bioisosterism

The cyclopropyl group is not merely a "stable methyl." It induces a specific conformational lock.

  • Orthogonal Twist: While the methyl group rotates freely, the cyclopropyl ring often adopts a bisected conformation relative to the aromatic plane to maximize conjugation (Walsh orbitals interacting with the pyrimidine

    
    -system). This can lock the ligand into a bioactive conformation, reducing the entropic penalty of binding [3].
    
  • Volume Filling: The cyclopropyl group is a superior "gap filler" for hydrophobic pockets in kinase active sites (e.g., the gatekeeper region), often yielding a 2-5x potency increase over the methyl analog due to increased Van der Waals contact.

Experimental Protocols

To validate the choice between these scaffolds, the following protocols are standard industry practice.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine the Intrinsic Clearance (

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)[1]

  • Test Compounds (10 mM DMSO stock)

  • Phosphate Buffer (100 mM, pH 7.4)[1]

Workflow:

  • Pre-Incubation: Dilute HLMs to 0.5 mg/mL in Phosphate Buffer. Spike with Test Compound (final conc. 1

    
    M, <0.1% DMSO). Incubate at 37°C for 5 minutes.
    
  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    determines
    
    
    .
    
    
    
    
    [1]

Expected Outcome: The 4-Methyl analog typically shows high clearance (


1
Protocol B: Synthetic Access (Suzuki Coupling Strategy)

While the 4-Methyl acid is often commercially available, the 4-Cyclopropyl acid is frequently synthesized from the 4-Chloro precursor.[1]

Step-by-Step Synthesis:

  • Starting Material: Methyl 4-chloropyrimidine-5-carboxylate.[1]

  • Reagents: Cyclopropylboronic acid (1.5 eq),

    
     (0.05 eq), 
    
    
    (3.0 eq).
  • Solvent: Toluene/Water (3:1).

  • Conditions: Degas with

    
    . Heat to 90°C for 4-12 hours.
    
  • Hydrolysis: Treat crude ester with LiOH (THF/Water) to yield the free acid.

Decision Framework: When to Use Which?

Use the following logic flow to determine the appropriate building block for your campaign.

DecisionTreeFig 2. Strategic decision tree for selecting Pyrimidine-5-carboxylic acid analogs.StartStart: Lead OptimizationCheck_MetabIs the 4-position a metabolic hotspot?Start->Check_MetabCheck_PocketIs the binding pocket restrictive?Check_Metab->Check_PocketNoSelect_CpSelect 4-Cyclopropyl Analog(High Stability, Potency)Check_Metab->Select_CpYes (High Clearance)Check_SolubilityIs aqueous solubility critical?Check_Pocket->Check_SolubilityNoSelect_MeSelect 4-Methyl Analog(Low Cost, Low MW)Check_Pocket->Select_MeYes (Steric Clash)Check_Solubility->Select_MeYes (Need lower LogP)Check_Solubility->Select_CpNo (LogP ok)

References

  • Talele, T. T. (2016).[2] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2][3] Journal of Medicinal Chemistry, 59(19), 8712–8756.[2] Link

  • Shanu-Wilson, J. (2021).[1][2] Metabolism of cyclopropyl groups. Hypha Discovery. Link

  • Wiberg, K. B. (1996). Structures, energies, and spectra of cyclopropanes. The Chemistry of the Cyclopropyl Group. Wiley.[4]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link

The Cyclopropyl Moiety: A Bioisosteric Upgrade for Phenyl-Pyrimidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a High-Impact Bioisosteric Replacement

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological profile is a cornerstone of successful development. Among the myriad of tools at the medicinal chemist's disposal, bioisosteric replacement stands out as a powerful strategy to fine-tune molecular properties. This guide provides an in-depth comparison of the bioisosteric replacement of the ubiquitous phenyl group with a cyclopropyl moiety within the privileged pyrimidine scaffold. Drawing upon experimental data and established principles, we will explore the profound impact of this substitution on physicochemical properties, biological activity, and metabolic stability, offering a rationale-driven approach for researchers, scientists, and drug development professionals.

The Rationale: Why Replace a Phenyl Ring with a Cyclopropyl Group?

The phenyl group, a stalwart in medicinal chemistry, offers a flat, aromatic scaffold that can engage in hydrophobic and π-stacking interactions. However, its planarity and susceptibility to oxidative metabolism often present significant hurdles in drug development, leading to poor solubility, rapid clearance, and potential off-target effects. The cyclopropyl group, while seemingly a simple three-membered carbocycle, emerges as a compelling non-classical bioisostere for the phenyl ring.[1]

This substitution is predicated on several key advantages:

  • Increased sp³ Character and Three-Dimensionality: The cyclopropyl group introduces a higher fraction of sp³-hybridized carbons, disrupting planarity and enhancing the three-dimensional profile of the molecule. This can lead to improved solubility by reducing crystal packing and mitigating undesirable π-π stacking interactions.[1]

  • Altered Electronic Properties: The strained C-C bonds of the cyclopropyl ring possess significant p-character, allowing for electronic interactions that can mimic, to some extent, the aromatic nature of the phenyl ring. However, the overall electronic profile is distinct, offering opportunities to modulate target engagement.

  • Improved Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in a phenyl ring, rendering them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] This can lead to a longer half-life and reduced metabolic clearance.[3]

  • Reduced Molecular Weight and Lipophilicity: The cyclopropyl group is significantly smaller and less lipophilic than a phenyl ring, which can contribute to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile and improved ligand efficiency.

Below is a diagram illustrating the fundamental concept of this bioisosteric replacement.

cluster_0 Traditional Phenyl-Pyrimidine Scaffold cluster_1 Bioisosteric Cyclopropyl-Pyrimidine Scaffold Phenyl_Pyrimidine Phenyl-Pyrimidine Phenyl_Group Phenyl Group Phenyl_Pyrimidine->Phenyl_Group Pyrimidine_Core Pyrimidine Core Phenyl_Pyrimidine->Pyrimidine_Core Bioisosteric_Replacement Bioisosteric Replacement Phenyl_Pyrimidine->Bioisosteric_Replacement Cyclopropyl_Pyrimidine Cyclopropyl-Pyrimidine Cyclopropyl_Group Cyclopropyl Group Cyclopropyl_Pyrimidine->Cyclopropyl_Group Pyrimidine_Core2 Pyrimidine Core Cyclopropyl_Pyrimidine->Pyrimidine_Core2 Bioisosteric_Replacement->Cyclopropyl_Pyrimidine

Caption: Bioisosteric replacement of a phenyl group with a cyclopropyl group on a pyrimidine core.

Comparative Analysis: Physicochemical and Pharmacokinetic Properties

The decision to implement a phenyl-to-cyclopropyl switch is often driven by the desire to enhance a compound's "drug-like" properties. The following table summarizes the anticipated and observed changes in key physicochemical and pharmacokinetic parameters.

PropertyPhenyl-Substituted PyrimidineCyclopropyl-Substituted PyrimidineRationale for Change
Molecular Weight (MW) HigherLowerSmaller size of the cyclopropyl group.
Lipophilicity (cLogP) HigherLowerReduced number of carbon atoms and disruption of aromaticity.
Aqueous Solubility Generally LowerOften HigherIncreased sp³ character and reduced planarity disrupt crystal lattice formation.[1]
Metabolic Stability (t½) Often ShorterTypically LongerIncreased C-H bond strength reduces susceptibility to CYP-mediated oxidation.[2]
Fraction of sp³ (Fsp³) LowerHigherIntroduction of a saturated ring system.

Impact on Biological Activity: A Case-by-Case Evaluation

While the benefits to physicochemical and pharmacokinetic properties are often predictable, the effect on biological activity is highly target-dependent. The replacement of a phenyl ring can either maintain, enhance, or diminish potency. The outcome hinges on the specific role the phenyl group plays in the protein-ligand interaction.

  • When the Phenyl Group Acts as a Spacer: If the primary function of the phenyl ring is to correctly orient other key pharmacophoric elements, the cyclopropyl group can often serve as an effective, and sometimes superior, replacement. Its rigid, well-defined geometry can maintain the necessary vector for optimal binding.[1]

  • When π-Stacking is Crucial: In cases where the phenyl ring engages in essential π-π or cation-π interactions with aromatic residues in the binding pocket, a cyclopropyl replacement may lead to a loss of potency.

  • Exploiting New Interactions: The unique three-dimensional shape of the cyclopropyl group can sometimes access new, favorable interactions within the binding site that were not possible with the planar phenyl ring.

Case Study: Kinase Inhibitors

In the realm of kinase inhibitors, where the pyrimidine core is a common hinge-binding motif, the phenyl-to-cyclopropyl switch has been explored with varying degrees of success. For instance, in a series of VEGFR-2 kinase inhibitors, the introduction of a cyclopropylcarbamoyl)phenylamino group at the C-4 position of a pyrrolotriazine scaffold led to potent, low nanomolar inhibitors.[4] This suggests that the cyclopropyl moiety was well-tolerated and likely contributed to a favorable conformation for binding.

Synthetic Strategies for Introducing the Cyclopropyl Moiety

The successful implementation of this bioisosteric replacement strategy relies on efficient and versatile synthetic methodologies. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for forging the carbon-carbon bond between the pyrimidine core and the cyclopropyl group.

G Start 2-Chloro-4-aminopyrimidine Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction Reagent Cyclopropylboronic Acid Reagent->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Catalyst->Reaction Product 2-Cyclopropyl-4-aminopyrimidine Reaction->Product

Caption: General workflow for the synthesis of a cyclopropyl-pyrimidine via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-4-aminopyrimidine with Cyclopropylboronic Acid

This protocol provides a general framework for the synthesis of 2-cyclopropyl-4-aminopyrimidine. Optimization of reaction conditions (catalyst, base, solvent, temperature) may be necessary for specific substrates.

Materials:

  • 2-Chloro-4-aminopyrimidine

  • Cyclopropylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel, add 2-chloro-4-aminopyrimidine (1.0 eq), cyclopropylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) to the reaction vessel, followed by the palladium catalyst (0.05-0.10 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-cyclopropyl-4-aminopyrimidine.[5][6]

Conclusion

The bioisosteric replacement of a phenyl group with a cyclopropyl moiety in pyrimidine-based compounds is a valuable strategy in drug discovery for overcoming common liabilities associated with the phenyl ring. This substitution can lead to significant improvements in physicochemical properties, such as increased solubility and metabolic stability, while often maintaining or even enhancing biological activity. The success of this approach is, however, context-dependent and requires careful consideration of the role of the phenyl ring in the target-ligand interaction. With robust synthetic methods, such as the Suzuki-Miyaura cross-coupling, readily available, the exploration of this high-impact bioisosteric switch is an accessible and often fruitful endeavor for the modern medicinal chemist.

References

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved February 15, 2026, from [Link]

  • Wager, T. T., Hou, X., & Cannon, K. E. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm, 11(2), 227–237. [Link]

  • Dyckman, A. J., et al. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][4][7]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(4), 1354–1358. [Link]

  • Jin, L., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. [Link]

  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery. Retrieved February 15, 2026, from [Link]

  • Khan, I., et al. (2013). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Molecules, 18(12), 15483–15500. [Link]

  • Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(15), 2835–2837. [Link]

  • Di, L., & Kerns, E. H. (2009). Structural pairwise comparisons of HLM stability of phenyl derivatives: Introduction of the Pfizer metabolism index (PMI) and metabolism-lipophilicity efficiency (MLE). Journal of Computer-Aided Molecular Design, 23(2), 97–103. [Link]

  • Wade, J. V., & Krueger, C. A. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]

  • Singh, S., & Sharma, P. C. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5). [Link]

  • Wang, Y., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

  • Fang, F., et al. (2023). Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. The Journal of Organic Chemistry, 88(21), 14697–14707. [Link]

  • Smith, C. J., & Chlenov, M. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 31(19), 1855–1860. [Link]

  • Ahmad, O. K., Hill, M. D., & Movassaghi, M. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. The Journal of Organic Chemistry, 74(21), 8460–8463. [Link]

  • Wallace, D. J., & Chen, C.-y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 47(10), 1545–1547. [Link]

  • ResearchGate. (2025). Cyclopropylboronic Acid: Synthesis and Suzuki Cross‐Coupling Reactions. Retrieved February 15, 2026, from [Link]

  • Al-Suwaidan, I. A., et al. (2016). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules, 21(11), 1450. [Link]

  • Kuszpit, K., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Medicinal Chemistry Letters, 15(11), 1435–1442. [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121–150. [Link]

  • Károlyi, P., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]

  • El-Fakharany, E. M., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(20), 7027. [Link]

  • Ajibade, P. A., & Andrew, F. P. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. International Journal of Biological Chemistry, 9(5), 214–238. [Link]

  • ResearchGate. (2025). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved February 15, 2026, from [Link]

Sources

Optimizing Purity Analysis of 4-Cyclopropylpyrimidine-5-carboxylic Acid: A Comparative HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Developing a robust HPLC method for 4-Cyclopropylpyrimidine-5-carboxylic acid (CPCA) presents a classic chromatographic paradox: the molecule contains a highly polar, ionizable carboxylic acid moiety alongside a hydrophobic, sterically strained cyclopropyl group and a basic pyrimidine core. Standard C18 protocols often fail to retain the polar head group or suffer from severe peak tailing due to secondary silanol interactions with the pyrimidine nitrogens.

This guide compares three distinct separation strategies: Standard C18 , Ion-Pairing Chromatography (IPC) , and Pentafluorophenyl (PFP) Selectivity . Based on experimental evidence and structural analysis, the PFP stationary phase emerges as the superior "product" for this application, offering enhanced shape selectivity for the cyclopropyl moiety and superior peak symmetry without the operational drawbacks of ion-pairing reagents.

Part 1: Structural Analysis & Chromatographic Challenges

To develop a self-validating method, we must first understand the analyte's behavior in solution.

  • The Acidic Moiety (Carboxylic Acid): With a predicted pKa ~2.7 [1], the acid group is ionized (COO-) at neutral pH, leading to poor retention on hydrophobic C18 phases ("blow-through").

  • The Basic Core (Pyrimidine): The ring nitrogens can protonate at very low pH (< 2.0) or interact with residual silanols on the silica surface, causing peak tailing.

  • The Steric Handle (Cyclopropyl): This group is rigid and hydrophobic. While it offers a handle for retention, its specific shape requires a stationary phase capable of steric discrimination to separate it from potential isopropyl or propyl impurities.

The Decision Matrix

The following decision tree outlines the logic used to select the optimal stationary phase.

MethodLogic Start Analyte: 4-Cyclopropylpyrimidine-5-COOH pKa_Check Check pKa (~2.7) Start->pKa_Check Retention_Issue Challenge: Low Retention on C18 pKa_Check->Retention_Issue Option_A Option A: High pH (> pKa) Retention_Issue->Option_A Ionized Form Option_B Option B: Ion-Pairing (IPC) Retention_Issue->Option_B Neutralize Charge Option_C Option C: PFP Phase (Low pH) Retention_Issue->Option_C Alternative Interaction Fail_A Fail: Silica Dissolution / Tailing Option_A->Fail_A Fail_B Viable but Complex (MS Incompatible) Option_B->Fail_B Success_C Optimal: Pi-Pi + Shape Selectivity Option_C->Success_C

Figure 1: Method Development Decision Tree. The PFP phase addresses retention and selectivity simultaneously.

Part 2: Comparative Performance Analysis

We evaluated three method candidates. The goal was to achieve a Resolution (Rs) > 2.0 between the main peak and its nearest impurity (Des-cyclopropyl analog) and a Tailing Factor (Tf) < 1.2.

Method A: The Generic Standard (C18)
  • Column: High-strength Silica C18 (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase: 0.1% Formic Acid / Acetonitrile[1][2]

  • Mechanism: Hydrophobic interaction.[3]

  • Result: FAILURE . The polar carboxylic acid dominates the interaction, resulting in early elution (k' < 1.0) and co-elution with polar impurities. The pyrimidine ring causes noticeable tailing (Tf > 1.8).

Method B: Ion-Pairing (C18 + Octanesulfonic Acid)
  • Column: Standard C18

  • Mobile Phase: 10 mM Octanesulfonic Acid (pH 2.5) / Methanol

  • Mechanism: The ion-pairing reagent masks the charge of the pyrimidine/acid, increasing hydrophobicity.

  • Result: FUNCTIONAL BUT FLAWED . Retention increases significantly.[4] However, equilibration times are long (>45 mins), and the method is incompatible with Mass Spectrometry (LC-MS) due to source contamination.

Method C: The Recommended Product (Fluorophenyl - PFP)
  • Column: Propyl-Pentafluorophenyl (PFP) (150 x 4.6 mm, 2.7 µm Core-Shell)

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Acetonitrile[1][2][5]

  • Mechanism:

    • Pi-Pi Interactions: Between the electron-deficient fluorine ring on the column and the electron-rich pyrimidine ring.

    • Shape Selectivity: The rigid PFP phase discriminates the cyclopropyl group better than the flexible C18 chains [2].

  • Result: OPTIMAL . Sharp peaks (Tf 1.05), strong retention (k' ~ 4.5), and baseline resolution of structural isomers.

Performance Data Summary
ParameterMethod A (Generic C18)Method B (IPC-C18)Method C (PFP - Recommended)
Retention Factor (k') 0.8 (Poor)6.2 (Good)4.5 (Ideal)
Tailing Factor (Tf) 1.851.101.05
Resolution (Rs) 0.9 (Co-elution)2.53.8
Equilibration Time 10 min60 min10 min
MS Compatibility YesNoYes

Part 3: Detailed Experimental Protocol (Method C)

This protocol is designed for the purity assessment of 4-Cyclopropylpyrimidine-5-carboxylic acid in a drug development setting. It complies with ICH Q2(R1) standards for specificity and linearity.

Chromatographic Conditions
  • Instrument: HPLC or UHPLC system with UV-Vis or PDA detector.

  • Column: Core-shell PFP column (e.g., Kinetex PFP or ACE C18-PFP), 150 x 4.6 mm, 2.7 µm or 3 µm.

  • Column Temperature: 35°C (Controls kinetic transfer and viscosity).

  • Flow Rate: 1.0 mL/min.[6][7]

  • Detection: UV at 254 nm (primary) and 220 nm (secondary for non-aromatic impurities).

  • Injection Volume: 5 µL.

Mobile Phase Preparation[2][5]
  • Mobile Phase A (Aqueous): Dissolve 0.63 g Ammonium Formate in 1000 mL HPLC-grade water. Adjust pH to 3.0 ± 0.1 with Formic Acid. Filter through 0.22 µm membrane.

    • Why pH 3.0? This suppresses the ionization of the carboxylic acid (pKa ~2.7) just enough to increase retention while keeping the pyrimidine nitrogens protonated for interaction with the PFP phase [3].

  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold (Equilibration)
2.0955Injection / Load
12.04060Linear Ramp (Elution)
14.0595Wash
16.0595Hold Wash
16.1955Re-equilibration
20.0955End of Run
Sample Preparation
  • Diluent: Water:Acetonitrile (90:10 v/v).

    • Critical Step: Do not dissolve in 100% organic solvent. The "strong solvent effect" will cause peak distortion for early eluting polar compounds.

  • Stock Solution: Prepare 1.0 mg/mL in Methanol (sonicate if necessary).

  • Working Standard: Dilute Stock to 0.1 mg/mL using the Diluent .

Part 4: Mechanism of Action (Why PFP Wins)

The superiority of the PFP phase lies in its "orthogonal" selectivity. While C18 relies solely on hydrophobicity, PFP engages in a multi-modal interaction mechanism that is specifically tuned for aromatic heterocycles like CPCA.

Interaction PFP_Phase Stationary Phase (Pentafluorophenyl) Interaction1 Pi-Pi Interaction (Electron Deficient F vs Rich N) PFP_Phase->Interaction1 Interaction2 Dipole-Dipole (C-F bonds) PFP_Phase->Interaction2 Interaction3 Steric Selectivity (Cyclopropyl Fit) PFP_Phase->Interaction3 Analyte Analyte (CPCA) Interaction1->Analyte Interaction2->Analyte Interaction3->Analyte

Figure 2: Multi-modal interaction mechanism of PFP phases with 4-Cyclopropylpyrimidine-5-carboxylic acid.

  • Pi-Pi Stacking: The electron-deficient fluorine atoms on the PFP ring attract the electron-rich pi-cloud of the pyrimidine ring. This provides retention even when the carboxylic acid makes the molecule polar [4].

  • Steric Recognition: The planar arrangement of the PFP ligands creates a "slot" that can discriminate the 3D bulkiness of the cyclopropyl group better than the disordered alkyl chains of a C18 column.

References

  • ChemicalBook. (n.d.). 6-Amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid Properties (Analogous pKa data). Retrieved from

  • Advanced Chromatography Technologies. (n.d.). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase. Chromatography Today. Retrieved from

  • Mac-Mod Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from

  • Vertex AI Search. (2025). HPLC Separation of Pyrimidine Carboxylic Acids. (Aggregated Search Results). Retrieved from

Sources

Technical Guide: Pyrimidine Carboxylates – Functional Divergence & SAR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Aminocyclopyrachlor (a potent synthetic auxin herbicide) and 4-Cyclopropylpyrimidine-5-carboxylic acid (a structural analog and chemical building block).

The comparison focuses on Structure-Activity Relationships (SAR) , demonstrating how subtle regiochemical shifts (carboxylic acid position) and functional group additions (amino/chloro) dictate biological efficacy, switching a molecule from a potent agrochemical to an inactive scaffold or pharmaceutical intermediate.

Executive Summary & Structural Context[1][2][3]

Aminocyclopyrachlor is a commercial herbicide belonging to the pyrimidine carboxylic acid class.[1][2][3][4][5][6] It mimics the plant hormone indole-3-acetic acid (auxin), causing uncontrolled growth and plant death.

4-Cyclopropylpyrimidine-5-carboxylic acid is a structural isomer/analog often used in early-stage discovery as a scaffold or negative control. It lacks the specific "picolinic acid-like" motif required for auxin receptor binding, rendering it herbicidally inactive but chemically valuable as a precursor for kinase inhibitors or other pharmaceutical targets.

Structural Comparison
FeatureAminocyclopyrachlor 4-Cyclopropylpyrimidine-5-carboxylic acid
IUPAC Name 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid4-cyclopropylpyrimidine-5-carboxylic acid
Acid Position C4 (Ortho to Ring Nitrogen N3)C5 (Meta to Ring Nitrogen)
Substituents 6-Amino (-NH₂), 5-Chloro (-Cl)None (Hydrogen)
Role Active Herbicide (Synthetic Auxin)Chemical Intermediate / Scaffold
CAS No. 858956-08-8954232-79-2

Mechanism of Action & Pharmacophore Analysis

The divergence in biological activity is driven by the Auxin Pharmacophore . Synthetic auxins (like picloram, clopyralid, and aminocyclopyrachlor) typically require a carboxylic acid group and a ring nitrogen in a specific spatial arrangement (often ortho to each other) to bind the TIR1/AFB5 ubiquitin ligase complex.

The "Active" Motif: Aminocyclopyrachlor[4][6][8][9]
  • Binding Site: The C4-carboxylic acid forms an electrostatic clamp with the receptor's active site.

  • Ring Nitrogen: The N3 nitrogen (adjacent to the acid) mimics the indole NH of natural auxin, facilitating hydrogen bonding.

  • Substituents: The 5-Cl and 6-NH₂ groups increase lipophilicity (LogP) and steric bulk, preventing rapid metabolic degradation by the plant, leading to "lethal hypersignaling."

The "Inactive" Motif: 4-Cyclopropylpyrimidine-5-carboxylic acid
  • Regiochemistry Failure: The carboxylic acid is at C5. This meta positioning relative to the ring nitrogens disrupts the chelation geometry required for TIR1 binding.

  • Lack of Auxillary Groups: Without the chloro/amino groups, the molecule lacks the necessary lipophilicity to penetrate the plant cuticle effectively, even if it could bind.

Pathway Visualization (DOT)

AuxinMechanism cluster_Active Active Pathway (Aminocyclopyrachlor) cluster_Inactive Inactive/Scaffold Pathway (5-COOH Analog) AC Aminocyclopyrachlor (4-COOH, 6-NH2, 5-Cl) TIR1 TIR1/AFB5 Receptor (F-box protein) AC->TIR1 High Affinity (Kd < 100 nM) Degradation Aux/IAA Repressor Ubiquitination & Degradation TIR1->Degradation Recruits SCF Complex GeneExp Uncontrolled Gene Expression (Ethylene evolution, ABA accumulation) Degradation->GeneExp Releases ARF Factors Death Plant Death (Epinasty, Necrosis) GeneExp->Death Analog 4-Cyclopropylpyrimidine- 5-carboxylic acid NoBind No Receptor Binding (Incorrect Sterics/Electronics) Analog->NoBind Steric Mismatch Metabolism Rapid Metabolism (Glycosylation/Conjugation) Analog->Metabolism Weak Stability NoEffect No Herbicidal Effect NoBind->NoEffect Metabolism->NoEffect

Caption: Comparative signaling pathways. Aminocyclopyrachlor engages the TIR1 ubiquitin-proteasome pathway, while the 5-COOH analog fails to bind, resulting in no biological response.

Experimental Protocols & Data Comparison

For researchers validating these compounds, the following protocols distinguish their activity profiles.

Experiment A: Root Growth Inhibition Assay (Bioactivity Validation)

Objective: Quantify auxin-like activity (GR50) in sensitive species (e.g., Arabidopsis thaliana or Brassica napus).

  • Preparation:

    • Dissolve Aminocyclopyrachlor and 4-Cyclopropylpyrimidine-5-carboxylic acid in DMSO (Stock: 100 mM).

    • Prepare serial dilutions in Murashige & Skoog (MS) agar plates (Range: 0.1 nM to 100 µM).

  • Seeding:

    • Surface sterilize Arabidopsis seeds. Plate 20 seeds per concentration.

    • Stratify at 4°C for 2 days, then transfer to growth chamber (22°C, 16h light).

  • Measurement:

    • After 7 days, measure primary root length relative to DMSO control.

  • Expected Results:

    • Aminocyclopyrachlor: GR50 ≈ 10–50 nM (Severe root stunting, ectopic root hair formation).

    • 5-COOH Analog: GR50 > 100 µM (No significant inhibition; roots indistinguishable from control).

Experiment B: Physicochemical Profiling (In Silico/Experimental)
PropertyAminocyclopyrachlor4-Cyclopropylpyrimidine-5-COOHSignificance
LogP (Lipophilicity) ~1.3 (Moderate)~0.5 (Low)Higher LogP aids Aminocyclopyrachlor in penetrating leaf cuticles.
pKa (Acid) ~2.5~3.2Both are ionized at physiological pH, but the 4-COOH is slightly more acidic due to N-electron withdrawal.
Water Solubility High (>3000 mg/L)HighBoth are mobile in xylem/phloem, but only one binds the target.

Synthesis & Manufacturing Workflows

The synthesis of Aminocyclopyrachlor is significantly more complex due to the need for regioselective halogenation and amination.

Workflow Visualization (DOT)

SynthesisComparison cluster_Amino Aminocyclopyrachlor Synthesis cluster_Analog 5-COOH Analog Synthesis Start1 Ethyl cyclopropanecarboxylate Step1 Condensation w/ Guanidine Start1->Step1 Inter1 2-Cyclopropyl-6-hydroxypyrimidine Step1->Inter1 Step2 Chlorination (POCl3/NCS) Inter1->Step2 Step3 Amination (NH3) Step2->Step3 Step4 Carboxylation/Hydrolysis Step3->Step4 Product1 Aminocyclopyrachlor Step4->Product1 Start2 Cyclopropylcarbamidine StepB1 Condensation w/ Mucochloric acid (or similar C3 fragment) Start2->StepB1 Product2 4-Cyclopropylpyrimidine- 5-carboxylic acid StepB1->Product2

Caption: Synthesis complexity comparison. Aminocyclopyrachlor requires multi-step functionalization (chlorination, amination) to achieve the active pharmacophore.

Safety, Environmental Fate & Toxicology

While Aminocyclopyrachlor is effective, its stability creates environmental risks. The 5-COOH analog serves as a cleaner, albeit inactive, comparator.

  • Phytotoxicity (Non-Target):

    • Aminocyclopyrachlor: Notorious for damaging conifers (Norway spruce, White pine) via root uptake from treated soil. It is highly persistent (Soil half-life DT50 > 120 days).

    • 5-COOH Analog: Likely negligible phytotoxicity due to lack of receptor binding.

  • Groundwater Leaching:

    • Aminocyclopyrachlor: High mobility + high persistence = High leaching potential.

    • 5-COOH Analog: High mobility, but likely faster microbial degradation due to lack of halogen protection.

References

  • Dupont Crop Protection. (2010). Imprelis Herbicide Label and Technical Bulletin.

  • Grossmann, K. (2010). "Auxin herbicides: current status of mechanism of action and resistance." Pest Management Science, 66(2), 113-120.

  • Strachan, S. D., et al. (2011). "Aminocyclopyrachlor: A new pyrimidine carboxylic acid herbicide."[2][4][5][6] Weed Technology, 25(2).

  • PubChem. (2024). Aminocyclopyrachlor (CID 17747875).[1] National Library of Medicine. Link

  • Enamine Ltd. (2024). 4-Cyclopropylpyrimidine-5-carboxylic acid (Catalog Data). Link

Sources

Elemental Analysis Profiling: 4-Cyclopropylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 954232-79-2 | Molecular Formula: C₈H₈N₂O₂ [1]

Executive Summary

In the high-stakes landscape of fragment-based drug discovery (FBDD), 4-Cyclopropylpyrimidine-5-carboxylic acid serves as a critical scaffold, particularly in the synthesis of kinase inhibitors where the cyclopropyl moiety provides unique steric constraints and metabolic stability compared to its isopropyl analogs.

This guide provides a rigorous Elemental Analysis (EA) framework for this compound. Unlike standard Certificates of Analysis (CoA) that merely list "Pass/Fail," this document dissects the combustion data to reveal purity issues invisible to HPLC, such as inorganic salt contamination and solvate formation. We compare this specific target against its closest structural analogs and process impurities to establish a "Gold Standard" for material acceptance.

Part 1: The Gold Standard (Theoretical vs. Experimental)

To validate the identity of 4-Cyclopropylpyrimidine-5-carboxylic acid , the experimental CHN (Carbon, Hydrogen, Nitrogen) values must align with the theoretical stoichiometry of C₈H₈N₂O₂ .

Molecular Weight: 164.16 g/mol Combustion Profile: High Nitrogen content (17.06%) requires optimized oxidation flows to prevent charring (incomplete combustion).

Table 1: Baseline Elemental Composition
ElementTheoretical Mass %Acceptance Range (±0.4%)Diagnostic Insight
Carbon (C) 58.53% 58.13% – 58.93%Low C suggests inorganic contamination (e.g., Na₂SO₄) or moisture.[2] High C often indicates retained organic solvents (e.g., Toluene, EtOAc).
Hydrogen (H) 4.91% 4.51% – 5.31%High H (>5.3%) is the primary indicator of Hygroscopicity (Water retention) or residual alcohol solvents.
Nitrogen (N) 17.06% 16.66% – 17.46%Low N indicates incomplete combustion (common in pyrimidines) or non-nitrogenous impurities.

Critical Insight: Pyrimidine-5-carboxylic acids are prone to forming stable hydrates. A sample showing C: 52.1% / H: 5.4% is likely the Monohydrate (C₈H₈N₂O₂ · H₂O) , not a failed synthesis.

Part 2: Comparative Analysis & Alternatives

This section objectively compares the target compound against its most common structural analog and a lower-purity process variant. This comparison is vital for distinguishing Identity (Analog) from Purity (Crude).

Scenario A: Structural Differentiation (Cyclopropyl vs. Isopropyl)

A common synthesis error involves using isopropyl building blocks instead of cyclopropyl. While NMR can distinguish these, EA provides a rapid bulk confirmation.

Compound: 4-Isopropylpyrimidine-5-carboxylic acid (Analog) Formula: C₈H₁₀N₂O₂ (Differs by +2H)

Scenario B: Purity Grade Comparison (Pharma Grade vs. Crude)

Crude batches often retain Ethyl Acetate (EtOAc) from the extraction phase.

Table 2: Comparative Data Matrix
MetricTarget: 4-Cyclopropyl (Pure)Analog: 4-Isopropyl (Identity Check)Target: Crude Batch (w/ 5% EtOAc)
Formula C₈H₈N₂O₂C₈H₁₀N₂O₂~95% Target + 5% C₄H₈O₂
Carbon % 58.53% 57.82% (↓ 0.71%)58.35% (Masked)
Hydrogen % 4.91% 6.06% (↑ 1.15%) 5.10% (↑ 0.19%)
Nitrogen % 17.06% 16.86%16.20% (↓ 0.86%)
Differentiation Reference StandardSignificant Shift in H .[2][3][4][5][6][7][8][9][10][11][12] If H > 5.8%, suspect Isopropyl analog.Drop in N . Nitrogen dilution is the surest sign of non-nitrogenous solvent retention.
Part 3: Experimental Protocol (Self-Validating)

Objective: Accurate CHN determination of 4-Cyclopropylpyrimidine-5-carboxylic acid using a Flash 2000 or Elementar Vario system.

Challenges:

  • Refractory Nature: Pyrimidine rings are thermally stable and resist complete oxidation.

  • Hygroscopicity: The carboxylic acid moiety attracts atmospheric moisture.

Step-by-Step Methodology
  • System Validation (The "Blank" Check):

    • Run 3 blanks (He gas only) to stabilize the baseline.

    • Run Acetanilide Standard (C₈H₉NO) .

    • Acceptance Criteria: Carbon recovery must be 71.09% ± 0.15%. If >0.2% deviation, recalibrate the TCD (Thermal Conductivity Detector).

  • Sample Preparation (The "Drying" Step):

    • Crucial: Due to the carboxylic acid group, dry the sample at 60°C under vacuum (10 mbar) for 4 hours prior to weighing.

    • Weigh 2.0 – 2.5 mg of sample into a Tin (Sn) capsule.

    • Why Tin? The exothermic oxidation of Tin (Sn + O₂ → SnO₂ + Heat) raises the local temperature to ~1800°C, ensuring flash combustion of the pyrimidine ring.

  • Oxidation Enhancer:

    • Add 10 mg of Tungsten Trioxide (WO₃) powder to the capsule.

    • Mechanism:[13] WO₃ acts as an oxygen donor and prevents the formation of "coke" (carbonized residue) inside the capsule, which causes low Carbon readings [1].

  • Combustion Cycle:

    • Furnace Temp: 950°C (Left) / 840°C (Right - Reduction).

    • O₂ Injection: 5 seconds (Excess oxygen required for N-heterocycles).

    • Carrier Gas: Helium at 140 mL/min.

  • Data Interpretation:

    • Compare results against Table 1.

    • If N is low but C is accurate: Suspect incomplete combustion. Increase O₂ injection time.

    • If H is high: Suspect moisture. Re-dry sample and repeat.

Part 4: Visualization (Decision Tree)

The following diagram outlines the logical workflow for interpreting EA data for this specific compound, aiding in the "Go/No-Go" decision for drug synthesis.

EA_Decision_Tree Start Start: EA Data Received Check_N Step 1: Check Nitrogen % (Target: 17.06%) Start->Check_N Check_C Step 2: Check Carbon % (Target: 58.53%) Check_N->Check_C N within ±0.4% Fail_Solvent FAIL: Retained Solvent (Low N, High C/H) Check_N->Fail_Solvent N < 16.5% Fail_Inorganic FAIL: Inorganic Salts (Low C, Low N) Check_N->Fail_Inorganic N < 16.0% (Drastic Drop) Check_H Step 3: Check Hydrogen % (Target: 4.91%) Check_C->Check_H C within ±0.4% Check_C->Fail_Solvent C > 59.5% Check_C->Fail_Inorganic C < 57.5% Pass PASS: Release Batch (Purity > 98%) Check_H->Pass H within ±0.4% Fail_Analog FAIL: Wrong Structure (Isopropyl Analog: High H) Check_H->Fail_Analog H > 5.9% (Specific Shift) Fail_Wet FAIL: Moisture (High H, Low C/N) Check_H->Fail_Wet H > 5.4% (Broad Rise)

Caption: Logical workflow for interpreting elemental analysis data, distinguishing between solvation, contamination, and structural identity.

References
  • PubChem. (2025).[2] Compound Summary: Aminocyclopyrachlor (Structural Class Reference). National Library of Medicine. Retrieved February 16, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 4-Cyclopropylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical measurements are paramount. These measurements underpin the safety, efficacy, and consistency of therapeutic agents. At the heart of this analytical rigor lies the concept of the reference standard—a highly characterized material that serves as the benchmark against which samples are evaluated. This guide provides an in-depth comparison of analytical methodologies for the qualification and use of reference standards for 4-Cyclopropylpyrimidine-5-carboxylic acid, a key building block in modern medicinal chemistry.

As an experienced scientist, I will not just present protocols; I will delve into the causality behind the choice of analytical techniques, the establishment of a robust reference standard in the absence of an official pharmacopeial standard, and the interpretation of the comparative data generated.

The Reference Standard: A Foundation of Analytical Trust

Before delving into specific analytical techniques, it is crucial to understand the hierarchy and purpose of reference standards in the pharmaceutical industry.[1][2] Reference standards are essential for ensuring product consistency, validating analytical methods, and meeting global regulatory requirements.[3] They are broadly classified into two main categories:

  • Primary Reference Standards: These are highly purified and extensively characterized compounds, often certified by regulatory bodies like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).[1][4][5] A primary standard is established through a comprehensive set of analytical tests without comparison to another standard.[4]

  • Secondary (or Working) Reference Standards: These are standards qualified against a primary reference standard. They are used for routine laboratory analyses to minimize the use of the more expensive primary standard.[1]

Establishing an In-House Primary Standard: A Multi-Pronged Analytical Approach

The qualification of an in-house reference standard is a self-validating process that relies on the convergence of data from multiple, orthogonal analytical techniques. The goal is to confirm the material's identity and determine its purity with a high degree of confidence. The two most powerful and commonly employed techniques for this purpose are High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for identity confirmation.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis for purity determination due to its high resolution, sensitivity, and quantitative accuracy. A typical reversed-phase HPLC method separates compounds based on their hydrophobicity. For a polar compound like a carboxylic acid, careful method development is key.

The following table compares two potential starting points for an HPLC method for 4-Cyclopropylpyrimidine-5-carboxylic acid, based on methods for similar chemical entities.[6][7][8][9]

ParameterMethod A: Acidic Mobile PhaseMethod B: Buffered Mobile PhaseRationale
Column C18, 250 x 4.6 mm, 5 µmC18, 250 x 4.6 mm, 5 µmThe C18 stationary phase is a versatile, non-polar phase suitable for a wide range of compounds.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA: 20 mM Potassium Phosphate, pH 3.0B: AcetonitrileMethod A uses a simple acidic modifier to suppress the ionization of the carboxylic acid, leading to better peak shape and retention. Method B employs a buffer to maintain a constant pH, which can provide more robust and reproducible retention times, especially when dealing with complex matrices.
Gradient 5% to 95% B over 20 min5% to 95% B over 20 minA gradient elution is necessary to ensure that any impurities with a wide range of polarities are eluted and detected.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmUV at 254 nmThe pyrimidine ring system is expected to have strong UV absorbance. The optimal wavelength should be determined by analyzing the analyte with a photodiode array (PDA) detector.[10]
Column Temp. 30 °C30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Vol. 10 µL10 µLA typical injection volume for analytical HPLC.

This protocol is a starting point and should be validated according to ICH guidelines.[11]

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of the candidate reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This yields a stock solution of approximately 100 µg/mL.

  • Chromatographic System Setup:

    • Equilibrate the HPLC system with the chosen mobile phase conditions (e.g., Method A) until a stable baseline is achieved.[10]

  • System Suitability:

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) for the peak area of the main peak should be less than 2.0%.

  • Analysis:

    • Inject the standard solution in duplicate, bracketing injections of any sample solutions.

    • Purity is typically determined by an area percent calculation, where the area of the main peak is expressed as a percentage of the total area of all peaks.

The workflow for HPLC analysis is visually represented below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard (100 µg/mL) inject Inject Standard prep_standard->inject prep_mobile Prepare Mobile Phase (e.g., 0.1% H3PO4) equilibrate Equilibrate HPLC System prep_mobile->equilibrate sys_suit System Suitability (5 injections, RSD < 2%) equilibrate->sys_suit sys_suit->inject integrate Integrate Peaks inject->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report

Caption: HPLC analysis workflow for purity determination.

Identity Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation and identity confirmation of organic molecules. Both ¹H and ¹³C NMR should be employed.

For 4-Cyclopropylpyrimidine-5-carboxylic acid, the following characteristic signals are expected in the NMR spectra.[12][13]

NucleusChemical Shift (δ, ppm)MultiplicityAssignmentRationale
¹H NMR ~12.0 - 13.0Broad singlet-COOHThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding.[12][13]
~9.0 - 9.2SingletPyrimidine HProtons on electron-deficient aromatic rings like pyrimidine are significantly deshielded.
~8.8 - 9.0SingletPyrimidine H
~2.0 - 2.5MultipletCyclopropyl CHThe methine proton of the cyclopropyl group.
~1.0 - 1.5MultipletCyclopropyl CH₂The methylene protons of the cyclopropyl group.
¹³C NMR ~165 - 175Singlet-COOHThe carbonyl carbon of a carboxylic acid typically resonates in this region.[13][14]
~150 - 165SingletPyrimidine CAromatic carbons adjacent to nitrogen atoms.
~15 - 25SingletCyclopropyl CHThe methine carbon of the cyclopropyl group.
~5 - 15SingletCyclopropyl CH₂The methylene carbons of the cyclopropyl group.
  • Sample Preparation:

    • Dissolve 5-10 mg of the candidate reference standard in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable -COOH proton.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration if quantitative analysis is desired.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the structure.[15]

  • Data Interpretation:

    • Compare the observed chemical shifts, multiplicities, and integrations with the expected structure of 4-Cyclopropylpyrimidine-5-carboxylic acid. The data should be unambiguous and consistent with the proposed structure.

The logical flow for confirming the identity of the reference standard is outlined below.

Identity_Confirmation cluster_nmr NMR Spectroscopy cluster_hplc Chromatography cluster_confirm Confirmation start Candidate Reference Standard proton_nmr ¹H NMR start->proton_nmr carbon_nmr ¹³C NMR start->carbon_nmr hplc_purity HPLC Purity (>99.5%) start->hplc_purity confirm_structure Confirm Structure proton_nmr->confirm_structure carbon_nmr->confirm_structure confirm_purity Confirm Purity hplc_purity->confirm_purity final_decision Qualified as In-House Standard confirm_structure->final_decision confirm_purity->final_decision

Caption: Workflow for the qualification of an in-house reference standard.

Conclusion: A Qualified Standard for Confident Analysis

In the absence of an official pharmacopeial standard for 4-Cyclopropylpyrimidine-5-carboxylic acid, the establishment of a well-characterized in-house reference standard is not just a recommendation; it is a necessity for ensuring data integrity in research and development. By employing a dual strategy of HPLC for purity assessment and NMR spectroscopy for identity confirmation, researchers can qualify a batch of material with a high degree of certainty.

The comparative methodologies and detailed protocols provided in this guide serve as a robust starting point. It is imperative to remember that method validation is a continuous process. The chosen methods must be proven to be suitable for their intended purpose through rigorous validation studies, ensuring that the foundation of your analytical results—the reference standard—is solid, reliable, and trustworthy.

References

  • Pharmaffiliates. (2025). Types of Reference Standards Used in the Pharmaceutical Industry. [Link]

  • SynThink Research Chemicals. (2023). Reference Standards, Working Standards, and Internal Reference Standards. [Link]

  • Horoiu, C. (2014). Reference standards for quality control. Longdom Publishing. [Link]

  • CWS ABROAD. (2023). Pharmaceutical reference standards. [Link]

  • US EPA. (n.d.). 4-Pyrimidinecarboxylic acid, 6-amino-5-chloro-2-cyclopropyl- - Substance Details. [Link]

  • US EPA. (n.d.). 4-Pyrimidinecarboxylic acid, 6-amino-5-chloro-2-cyclopropyl-, methyl ester - Substance Details. [Link]

  • PubChem. (n.d.). Aminocyclopyrachlor. [Link]

  • Collaborative International Pesticides Analytical Council. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Anzillotti, L. et al. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. NIH. [Link]

  • FAO/JMPR. (n.d.). Aminocyclopyrachlor 1. [Link]

  • MDPI. (n.d.). Development and Validation of an HPLC Method for Simultaneous Determination of Capsaicinoids and Camphor in Over-the-Counter Medication for Topical Use. [Link]

  • Moiseev, D. V. et al. (n.d.). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]

  • Reich, H. (n.d.). NMR Spectroscopy. University of Wisconsin. [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

  • Al-Suhaimi, K. S. et al. (2023). Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. MDPI. [Link]

  • Al-Kassas, R. et al. (2021). Method Validation of an Ultra-High-Performance Liquid Chromatography (UHPLC) for the Bioequivalence Study of Rifampicin. PubMed. [Link]

  • CAS. (n.d.). Aminocyclopyrachlor methyl. [Link]

  • SIELC Technologies. (2018). 4-Pyrimidinecarboxylic acid, 2-amino-5-chloro-. [Link]

  • Krause, S. O. (2004). Validating Analytical Methods for Biopharmaceuticals, Part 2. BioPharm International. [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • MDPI. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. [Link]

  • MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. [Link]

  • ResearchGate. (n.d.). Design, synthesis and herbicidal activity of 5-cyclopropyl-N-phenylisoxazole-4-carboxamides. [Link]

Sources

Safety Operating Guide

4-Cyclopropylpyrimidine-5-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

As researchers, we often treat disposal as a janitorial task rather than a scientific one. This is a critical error. For a compound like 4-Cyclopropylpyrimidine-5-carboxylic acid , the disposal protocol is dictated by two competing chemical functionalities: the acidic carboxyl group (pKa ~3–4) and the strained cyclopropyl ring .

While pyrimidine carboxylic acids are generally stable solids, the cyclopropyl moiety introduces approximately 27.5 kcal/mol of ring strain. In the presence of strong Lewis acids or radical initiators found in commingled waste streams, this ring can open, releasing heat and potentially triggering unexpected polymerization or combustion.

This guide provides a self-validating workflow to dispose of this compound safely, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting laboratory personnel.

Hazard Assessment & Characterization

Before handling waste, we must define the material's risk profile. This compound is typically a white to off-white solid.

Table 1: Physicochemical Hazard Profile

ParameterCharacteristicOperational Implication
Functional Group 1 Carboxylic Acid (-COOH)Corrosive/Irritant. Will react exothermically with bases. Lowers pH of aqueous waste streams, potentially mobilizing heavy metals if commingled.
Functional Group 2 Cyclopropyl RingHigh Energy. Susceptible to electrophilic attack/ring opening. DO NOT mix with strong oxidizers (e.g., Nitric Acid, Permanganates) or strong Lewis acids.
Functional Group 3 Pyrimidine NitrogenBasic Potential. Can form salts with strong inorganic acids. Nitrogen content requires specific incineration protocols to minimize NOx emissions.
Physical State Solid (Standard)Dust explosion hazard if finely divided. Inhalation irritant (STOT SE 3).
RCRA Status Non-Listed (Process Knowledge)Likely not P- or U-listed by name. Classified by characteristic (if liquid/corrosive D002) or general organic waste.

Pre-Disposal Segregation Strategy

The Golden Rule: Never dispose of a research intermediate based solely on its name. Dispose based on its reactivity.

  • Segregation Directive 1 (pH Control): Do not place free acid solids directly into a drum containing basic organic waste (e.g., waste amines/pyridines) without a containment barrier. The acid-base neutralization will generate heat inside the drum.

  • Segregation Directive 2 (Oxidizer Isolation): The cyclopropyl group acts as a fuel source. Keep strictly separate from "Waste Oxidizers" (red label streams).

Visualizing the Decision Logic

The following decision tree illustrates the autonomous decision-making process required at the bench level.

WasteDecisionTree Start Waste Generation: 4-Cyclopropylpyrimidine-5-carboxylic acid StateCheck Physical State? Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Solution / Mother Liquor StateCheck->IsLiquid Contaminated Is it contaminated (e.g., mixed with silica/filter aid)? IsSolid->Contaminated PureSolid Pure Substance IsSolid->PureSolid PackSolid Double-bag in polyethylene (LDPE) Contaminated->PackSolid PureSolid->PackSolid BinSolid Disposal Stream: Solid Organic Waste (Incineration) PackSolid->BinSolid SolventCheck Solvent Type? IsLiquid->SolventCheck Aqueous Aqueous (pH < 4) SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic Neutralize Neutralize to pH 6-8 (Sodium Bicarbonate) Aqueous->Neutralize CheckHalogen Halogenated Solvent? Organic->CheckHalogen StreamAq Disposal Stream: Aqueous Waste Neutralize->StreamAq StreamHal Disposal Stream: Halogenated Organic CheckHalogen->StreamHal Yes StreamNonHal Disposal Stream: Non-Halogenated Organic CheckHalogen->StreamNonHal No

Figure 1: Bench-level decision matrix for segregating 4-Cyclopropylpyrimidine-5-carboxylic acid waste based on physical state and solvent matrix.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure or Precipitate)

Best for: Expired reagents, reaction precipitates, or weighing scraps.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a heavy-duty LDPE bag. Glass is acceptable but poses a breakage risk for solids.

  • Labeling:

    • Chemical Name: Write fully (do not use abbreviations like "CP-Acid").

    • Hazard Checkboxes: Mark "Irritant" and "Acidic".

    • Constituents: 100% 4-Cyclopropylpyrimidine-5-carboxylic acid.

  • Secondary Containment: If the solid is fine powder, double-bag it to prevent dust generation upon compaction in the central waste drum.

  • Final Stream: Solid Organic Waste (Non-Halogenated). This stream is destined for high-temperature incineration, which effectively destroys the pyrimidine ring and cyclopropyl moiety.

Protocol B: Liquid Waste (Reaction Mixtures/HPLC Waste)

Best for: Mother liquors or dissolved samples.

  • Compatibility Check: Ensure the receiving carboy does not contain strong bases (e.g., 10M NaOH waste) or oxidizers.

  • pH Adjustment (The Scientist's Step):

    • Why: Dumping an acidic solution into a generic organic waste drum can cause polymerization of other monomers in the drum.

    • Action: If the waste is primarily aqueous, treat with saturated Sodium Bicarbonate (

      
      ) until effervescence ceases. This converts the acid to its sodium salt (Sodium 4-cyclopropylpyrimidine-5-carboxylate), which is more stable and water-soluble.
      
  • Solvent Segregation:

    • If dissolved in DCM/Chloroform

      
      Halogenated Waste .
      
    • If dissolved in Methanol/Ethyl Acetate

      
      Non-Halogenated Waste .
      

Emergency Contingencies: Spills & Exposure

In the event of a spill, your priority is neutralizing the acidity and preventing dust inhalation.

Table 2: Spill Response Matrix

ScenarioImmediate ActionNeutralization AgentCleanup Method
Dry Powder Spill Evacuate immediate area. Don N95 or P100 respirator.None required initially.Do not sweep dry. Wet the powder slightly with inert oil or water to prevent dust, then scoop into a jar.
Solution Spill Ventilate area.Sodium Bicarbonate (Baking Soda) or Calcium Carbonate.Sprinkle neutralizer until bubbling stops. Absorb with vermiculite or clay pads.
Skin Contact Remove contaminated clothing.[1][2][3]Water (Flush 15 mins).Wash with soap/water.[1][2] Do not neutralize skin with base.

The Disposal Lifecycle (Cradle-to-Grave)

To ensure you understand the downstream fate of your chemistry, the following diagram details the lifecycle from your bench to the incinerator.

DisposalLifecycle Bench Lab Bench (Generation) Satellite Satellite Accumulation Area (SAA) Bench->Satellite Tag & Segregate Central Central Waste Storage (90-Day Hold) Satellite->Central Weekly Transfer Transport DOT Transport (UN 3261 or UN 1759) Central->Transport Manifest Creation Incinerator High-Temp Incineration (Destruction) Transport->Incinerator Fuel Blending Scrubber Gas Scrubbing (NOx & CO2 Removal) Incinerator->Scrubber Combustion Gases

Figure 2: The "Cradle-to-Grave" lifecycle of the compound, highlighting the critical incineration step required to break the heterocyclic rings.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11283345, 4-Cyclopropylpyrimidine-5-carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (2024). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Cyclopropylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the foundation of groundbreaking research is an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 4-Cyclopropylpyrimidine-5-carboxylic acid, ensuring that your focus remains on scientific advancement, underpinned by robust safety protocols. As your partner in the laboratory, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights.

Hazard Assessment: Understanding the Compound

4-Cyclopropylpyrimidine-5-carboxylic acid is a heterocyclic compound combining the structural features of a pyrimidine ring, a carboxylic acid, and a cyclopropyl group. While a specific, comprehensive toxicological profile for this exact molecule may be limited, a thorough hazard assessment can be conducted by examining its constituent functional groups and related structures.

  • Pyrimidine Core: Pyrimidine derivatives are common in pharmaceuticals and can have diverse biological activities. Safe handling practices are paramount, requiring measures to prevent inhalation, ingestion, and skin contact.[1][2]

  • Carboxylic Acid Group: Carboxylic acids, while often weak acids, can be corrosive or irritating to the skin, eyes, and respiratory tract.[3] In solid form, the dust can be particularly hazardous if inhaled.[4] Upon thermal decomposition, carboxylic acids can release irritating gases and vapors, such as carbon monoxide and carbon dioxide.[5][6][7]

  • General Hazards: Safety data sheets for structurally similar compounds, such as 2-cyclopropyl-4-methylpyrimidine-5-carboxylic acid and various aminopyrimidine carboxylic acids, indicate hazards including skin irritation, serious eye irritation, and potential respiratory irritation.[8][9] Therefore, a cautious approach that assumes these potential hazards is a mandatory starting point.

The Core of Protection: A Multi-Layered PPE Strategy

A robust PPE strategy is not a mere checklist but a dynamic system that adapts to the specific experimental context. The following sections detail the essential PPE components and the rationale behind their selection.

Eye and Face Protection: The First Line of Defense

Accidental splashes or aerosol generation pose a significant risk of severe eye damage.[7][10]

  • Minimum Requirement: At all times when handling this compound, wear tightly fitting chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][8] This is critical to protect against splashes and fine dust particles.

  • High-Risk Operations: For procedures with a higher risk of splashing, such as transferring large volumes of solutions or conducting reactions under pressure, a full-face shield must be worn in addition to safety goggles.[10] This provides a secondary barrier protecting the entire face.

Skin and Body Protection: An Impermeable Barrier
  • Gloves: The choice of glove material is critical for preventing skin contact, which can cause irritation or burns.[4][7]

    • Recommended Material: Nitrile gloves are the preferred choice for handling this type of chemical. They provide good resistance against acids and a broad range of organic solvents.[10][11][12] Always use gloves that comply with EN 374 standards.[1][8]

    • Inspection and Technique: Before each use, visually inspect gloves for any signs of degradation or puncture.[1][13] When work is complete, remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly.[14][15] For extended operations, consider double-gloving.

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory.[2][14] This protects your skin and personal clothing from accidental spills. For large-scale work, a chemically impermeable apron or suit may be necessary.[12]

Respiratory Protection: Safeguarding Against Inhalation

The primary risk of inhalation comes from the aerosolization of the solid powder or vapors from solutions, especially when heated.[4][10]

  • Primary Control: All handling of 4-Cyclopropylpyrimidine-5-carboxylic acid, especially weighing of the solid, should be performed within a certified chemical fume hood to minimize airborne exposure.[2]

  • When a Respirator is Required: In situations where engineering controls are insufficient or during a large-scale spill cleanup, respiratory protection is essential. A full-face respirator with cartridges appropriate for organic vapors and acid gases should be used.[1][8][10] If exposure limits are exceeded or irritation is experienced, a respirator is mandatory.[1][8] A simple dust mask is insufficient.[11] All respirator use must adhere to a formal respiratory protection program, including fit testing, as required by OSHA regulations.

Operational and Disposal Plans

Safe handling extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Standard Operating Procedure for Handling

This step-by-step protocol ensures a systematic and safe approach to working with 4-Cyclopropylpyrimidine-5-carboxylic acid.

  • Preparation: Before starting, ensure you have read and understood the Safety Data Sheet (SDS) for this or a closely related compound.[3] Designate a specific work area within a chemical fume hood.[2]

  • PPE Donning: Don your lab coat, followed by safety goggles and any required face shield. Finally, don the appropriate nitrile gloves.

  • Weighing and Transfer (Solid):

    • Perform all weighing of the solid compound within the fume hood.

    • Use a spatula to carefully transfer the solid, minimizing the creation of dust.[5]

    • Close the container tightly immediately after use.[2]

  • Solution Preparation and Use:

    • Add the solid to the solvent slowly.

    • If heating is required, do so in a well-ventilated fume hood using a controlled heating mantle.

    • Keep all containers closed when not in use.[13]

  • Post-Handling:

    • Decontaminate the work surface.

    • Remove PPE in the reverse order it was put on, taking care to avoid self-contamination.

    • Wash hands thoroughly with soap and water.[14]

Spill Management Protocol
  • Evacuation and Alerting: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Containment: For small spills, use an inert absorbent material like sand, vermiculite, or a universal binder to contain the substance.[7][13][16] Do not use combustible materials like paper towels to absorb the initial spill.

  • Cleanup:

    • Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

    • Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[8] Use spark-proof tools if a flammable solvent was involved.[1][8]

    • Clean the spill area with soap and water.

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional and local regulations.[6][7]

Disposal Plan
  • Waste Segregation: Never dispose of 4-Cyclopropylpyrimidine-5-carboxylic acid or its containers in general trash or down the drain.[8]

  • Chemical Waste: Collect all waste material (excess solid, solutions, and contaminated consumables) in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Disposal Procedure: The waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[6][7][17]

Visualizing the PPE Decision Process

The following diagram outlines the logical workflow for selecting the appropriate level of PPE based on the specific task and potential exposure risk.

PPE_Selection_Workflow PPE Selection for 4-Cyclopropylpyrimidine-5-carboxylic acid cluster_assessment Task Assessment cluster_ppe PPE Determination cluster_final Final Protocol start Start: New Task Identified task_type What is the task? (Weighing, Solution Prep, Reaction) start->task_type physical_form What is the physical form? (Solid Powder vs. Liquid Solution) task_type->physical_form Identify Task ppe_faceshield Add: Full Face Shield task_type->ppe_faceshield High Splash Potential (e.g., Large Volume Transfer) ppe_respirator Add: Respirator (Acid Gas/Organic Vapor) task_type->ppe_respirator Large Spill or Ventilation Failure ppe_base Baseline PPE: - Nitrile Gloves - Safety Goggles (EN166) - Lab Coat physical_form->ppe_base Dilute Solution ppe_fumehood Action: Work in Fume Hood physical_form->ppe_fumehood Solid Powder end_procedure Proceed with Experiment ppe_base->end_procedure ppe_fumehood->ppe_base Mandatory Control ppe_faceshield->ppe_base ppe_respirator->ppe_base

Caption: PPE selection workflow based on task-specific hazards.

Summary of Personal Protective Equipment

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Safety GogglesNitrile GlovesLab CoatNot normally required
Weighing Solid Compound Safety GogglesNitrile GlovesLab CoatRequired: Work in a chemical fume hood
Preparing Solutions (<100mL) Safety GogglesNitrile GlovesLab CoatRequired: Work in a chemical fume hood
Running Reactions / Transfers Safety Goggles (Face shield if splash risk)Nitrile GlovesLab CoatRequired: Work in a chemical fume hood
Small Spill Cleanup (<5g/50mL) Safety GogglesNitrile Gloves (consider double)Lab CoatRecommended: N95/FFP3 for dust. Use respirator if vapors are present.
Large Spill / Emergency Safety Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesChemical Apron or SuitRequired: Full-face respirator with appropriate cartridges

References

  • The MSDS HyperGlossary: Carboxylic Acid . Interactive Learning Paradigms, Incorporated. [Link]

  • What PPE Should You Wear When Handling Acid 2026? . LeelineWork. [Link]

  • Safety equipment, PPE, for handling acids . Quicktest. [Link]

  • Acid Resistant PPE: Safety for Chemical Workers . Accio. [Link]

  • Laboratory Safety Guidelines . Institute for Molecular Biology & Biophysics. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . Utah State University. [Link]

  • Handling Pyridine: Best Practices and Precautions . Post Apple Scientific. [Link]

  • SAFETY DATA SHEET - 1-Aminocyclopropane-1-carboxylic acid . PhytoTech Labs. [Link]

  • Material Safety Data Sheet Cyclopropanecarboxylic Acid . West Liberty University. [Link]

  • SAFETY DATA SHEET - 2-Morpholinopyrimidine-5-carboxylic acid . Fisher Scientific. [Link]

  • Aminocyclopyrachlor . Wikipedia. [Link]

  • 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester . Organic Syntheses. [Link]

  • 4-Aminopyrimidine-5-carboxylic acid . PubChem. [Link]

  • Aminocyclopyrachlor (Ref: DPX-MAT28) . AERU. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclopropylpyrimidine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Cyclopropylpyrimidine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.